Product packaging for RO1138452(Cat. No.:CAS No. 221529-58-4)

RO1138452

Cat. No.: B1680659
CAS No.: 221529-58-4
M. Wt: 309.4 g/mol
InChI Key: GYYRMJMXXLJZAB-UHFFFAOYSA-N
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Description

prostacyclin (prostanoid IP) receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O B1680659 RO1138452 CAS No. 221529-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYRMJMXXLJZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176686
Record name RO-1138452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221529-58-4
Record name RO-1138452
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-1138452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-1138452
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO1138452 is a potent, selective, and structurally distinct competitive antagonist of the prostacyclin (PGI₂) receptor, also known as the prostanoid IP receptor.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of its interaction with cellular signaling pathways. Its primary action is the inhibition of the Gs protein-coupled signaling cascade, preventing the rise in intracellular cyclic AMP (cAMP) typically initiated by IP receptor agonists.[1][2] This antagonism underlies its observed analgesic and anti-inflammatory properties in preclinical models.[1][2][4]

Core Mechanism of Action

This compound exerts its pharmacological effects by directly competing with prostacyclin (PGI₂) and its synthetic analogs (e.g., iloprost, cicaprost) for the binding site on the IP receptor.[2][3] The IP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.

Normal Signaling Cascade (Agonist-Mediated):

  • Agonist Binding: Endogenous PGI₂ or a synthetic agonist binds to the IP receptor.

  • Gs Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Stimulation: The activated Gsα-GTP complex stimulates the enzyme adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other cAMP-dependent pathways, resulting in various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation and nociception.[1][2][5]

Inhibition by this compound: this compound, as a competitive antagonist, binds to the IP receptor but does not elicit a signaling response.[2] By occupying the receptor's binding site, it prevents agonists from binding and initiating the Gs-AC-cAMP signaling cascade. This blockade of cAMP accumulation is the fundamental mechanism through which this compound attenuates the physiological effects of prostacyclin.[1][2]

RO1138452_MoA cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular IPR IP Receptor Gs Gs Protein IPR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts PGI2 Prostacyclin (Agonist) PGI2->IPR Binds RO This compound (Antagonist) RO->IPR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Physiological Response (e.g., Vasodilation) PKA->Response leads to Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_dosing Agonist Dosing & Response cluster_analysis Data Analysis T1 Isolate blood vessel (e.g., human pulmonary artery) T2 Mount tissue rings in organ bath T1->T2 T3 Induce stable tone (e.g., with U-46619) T2->T3 D1 Generate cumulative concentration-response curve (CRC) for agonist (e.g., cicaprost) [Control CRC] T3->D1 D2 Wash tissue and allow recovery D1->D2 D3 Incubate with fixed concentration of this compound D2->D3 D4 Generate second CRC for agonist in presence of antagonist D3->D4 D5 Repeat steps D2-D4 for sequentially higher antagonist concentrations D4->D5 A1 Calculate Dose Ratio (DR) for each antagonist concentration DR = EC₅₀ (with antagonist) / EC₅₀ (control) D5->A1 A2 Plot log(DR-1) vs. log[Antagonist Concentration] A1->A2 A3 Perform linear regression (Schild Plot) A2->A3 A4 Determine pA₂ from x-intercept (pA₂ = -log(KB)) A3->A4

References

RO1138452: A Technical Guide to a Potent and Selective IP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RO1138452, a potent and selective antagonist of the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a key signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, inflammation, and nociception.[1][2] The development of selective IP receptor antagonists like this compound has been crucial for elucidating the specific roles of the IP receptor and for exploring its therapeutic potential as a drug target.[1] This document details the pharmacological properties of this compound, including its binding affinity, functional antagonism, selectivity, and in vivo effects, supported by experimental data and protocols.

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound, often in comparison with another IP receptor antagonist, RO3244794, as characterized in foundational studies.

Table 1: In Vitro Receptor Binding Affinity
CompoundSystemRadioligandpKi (mean ± SEM)Reference
This compound Human Platelets (native IP receptor)[3H]-iloprost9.3 ± 0.1[1][3]
This compound CHO-K1 cells (recombinant human IP receptor)[3H]-iloprost8.7 ± 0.06[1][3][4]
RO3244794Human Platelets (native IP receptor)[3H]-iloprost7.7 ± 0.03[1][3]
RO3244794CHO-K1 cells (recombinant human IP receptor)[3H]-iloprost6.9 ± 0.1[1][3]
IloprostHuman Platelets (native IP receptor)[3H]-iloprost8.3 ± 0.2[3]
IloprostCHO-K1 cells (recombinant human IP receptor)[3H]-iloprost8.4 ± 0.1[3]
Table 2: In Vitro Functional Antagonism

This table details the ability of this compound to inhibit the function of the IP receptor, specifically the agonist-induced accumulation of cyclic AMP (cAMP).

CompoundSystemAgonistMeasurementValue (mean ± SEM)Reference
This compound CHO-K1 cells (recombinant human IP receptor)Carbaprostacyclin (cPGI2)pIC507.0 ± 0.07[3]
This compound CHO-K1 cells (recombinant human IP receptor)Carbaprostacyclin (cPGI2)Functional pKi9.0 ± 0.06[1][3]
RO3244794CHO-K1 cells (recombinant human IP receptor)Carbaprostacyclin (cPGI2)pIC506.5 ± 0.06[3]
RO3244794CHO-K1 cells (recombinant human IP receptor)Carbaprostacyclin (cPGI2)Functional pKi8.5 ± 0.11[1][3]
Table 3: Selectivity Profile of this compound

The selectivity of this compound for the IP receptor over other prostanoid receptors and other targets is a key characteristic.

TargetAssay TypepKi or % Inhibition @ 10 µMReference
IP Receptor Binding (human platelets)9.3[1][3]
Imidazoline I2 ReceptorBinding8.3[1][3]
Platelet-Activating Factor (PAF) ReceptorBinding7.9[1][3]
EP1 ReceptorBinding< 5[1]
EP3 ReceptorBinding< 5[1]
EP4 ReceptorBinding< 5[1]
TP ReceptorBinding< 5[1]
COX-1 (ram)Enzyme InhibitionNot specified, evaluated at 10 µM[3]
COX-2 (sheep)Enzyme InhibitionNot specified, evaluated at 10 µM[3]
Table 4: Pharmacokinetic Parameters in Rats (Intravenous Administration)
CompoundDose (mg/kg, i.v.)Plasma Half-life (t1/2, h)Plasma Protein Binding (%)Volume of Distribution (Vdβ, l/kg)Total Plasma Concentration (µg/ml)
This compound 51.895.34.80.189 (at 1 hour)
RO324479456.599.70.5Not specified

Signaling Pathways and Experimental Workflows

IP Receptor Signaling Pathway

The prostacyclin receptor (IP receptor) is a G-protein coupled receptor (GPCR).[2] Upon binding of its endogenous ligand, prostacyclin (PGI2), or other agonists, the receptor couples to the Gs alpha subunit of the heterotrimeric G-protein.[5] This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit cellular responses such as vasodilation and inhibition of platelet aggregation.[2][5] this compound acts as a competitive antagonist at the IP receptor, blocking the binding of agonists and thereby inhibiting this signaling cascade.

IP_Receptor_Signaling cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs IP_Receptor->Gs Activates AC Adenylyl Cyclase Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: IP Receptor signaling cascade and the antagonistic action of this compound.

Experimental Workflow: Functional Antagonism Assay

A common workflow to determine the functional antagonism of a compound like this compound involves using a cell line that expresses the target receptor and measuring the inhibition of agonist-induced second messenger production.

Functional_Antagonism_Workflow cluster_workflow Functional Antagonism Assay Workflow start CHO-K1 cells expressing human IP receptor step1 Incubate cells with various concentrations of this compound start->step1 step2 Add a fixed concentration of IP receptor agonist (e.g., cPGI2) step1->step2 step3 Incubate to allow for cAMP production step2->step3 step4 Lyse cells and measure intracellular cAMP levels step3->step4 end Determine pIC50 and functional pKi values step4->end

Caption: Workflow for determining the functional antagonism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human IP receptor.

  • Preparations:

    • Native IP Receptor: Membranes prepared from human platelets. Platelet-rich plasma is centrifuged, and the resulting pellet is resuspended, homogenized, and subjected to further centrifugation to isolate the membrane fraction.[3]

    • Recombinant IP Receptor: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor.

  • Protocol:

    • Membrane preparations are incubated with a fixed concentration of the radioligand 3H-labelled iloprost (e.g., 10 nM).[3]

    • Increasing concentrations of the competitor compound (this compound, RO3244794, or unlabelled iloprost) are added to compete for binding with the radioligand.[3]

    • The reaction is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism: cAMP Accumulation Assay
  • Objective: To determine the functional potency (pIC50 and functional pKi) of this compound in blocking agonist-induced cAMP production.

  • Cell System: CHO-K1 cells stably overexpressing the human IP receptor.[3]

  • Protocol:

    • Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX) to prevent cAMP degradation.[3]

    • Aliquots of the cell suspension are dispensed into a 96-well plate.

    • Varying concentrations of the antagonist (this compound) are added to the wells and pre-incubated with the cells for a defined period (e.g., 15 minutes at room temperature).[3]

    • A fixed concentration of an IP receptor agonist, such as carbaprostacyclin (cPGI2, e.g., 10 nM), is then added to stimulate the IP receptor and induce cAMP production.[3]

    • After incubation, the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable detection method, such as an AlphaScreen™ assay.[3]

    • The pIC50 is determined from the concentration-response curve of the antagonist.

    • The functional pKi is calculated from the pIC50 using the Cheng-Prusoff correction.[3]

In Vivo Models of Nociception and Inflammation
  • Objective: To evaluate the analgesic and anti-inflammatory potential of this compound.

  • Models:

    • Acetic Acid-Induced Abdominal Constriction (Writhing) in Rats: A model of visceral pain. This compound is administered (e.g., 1-10 mg/kg, i.v.) prior to intraperitoneal injection of acetic acid. The number of abdominal constrictions is counted over a set period.[1][3]

    • Carrageenan-Induced Mechanical Hyperalgesia and Edema in Rats: A model of inflammatory pain and edema. This compound is administered (e.g., 3-100 mg/kg, p.o.) before intraplantar injection of carrageenan. Mechanical hyperalgesia (paw withdrawal threshold) and paw volume (edema) are measured at various time points.[1][3]

  • Procedure:

    • Animals are fasted and acclimated before the experiment.

    • This compound or vehicle is administered via the specified route (intravenous or oral).

    • After a predetermined time, the noxious stimulus (acetic acid or carrageenan) is administered.

    • Pain-related behaviors or physiological changes (edema) are quantified and compared between the vehicle- and drug-treated groups.

    • Statistical analysis is performed to determine the significance of the effects.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostacyclin IP receptor.[7] Its high affinity for the receptor translates into effective functional antagonism of the PGI2 signaling pathway.[3] The compound has demonstrated efficacy in preclinical models of pain and inflammation, highlighting the role of the IP receptor in these processes.[1][3] The detailed pharmacological data and experimental protocols presented in this guide serve as a valuable resource for researchers investigating the IP receptor and for professionals in the field of drug development exploring its therapeutic potential.

References

CAY10441: A Technical Guide to Its Prostacyclin (IP) Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of CAY10441 (also known as RO1138452), a potent and selective antagonist for the prostacyclin (IP) receptor. It includes a comprehensive summary of its binding affinity, a detailed exploration of its mechanism of action through relevant signaling pathways, and the experimental protocols used for its characterization.

Binding Affinity and Selectivity Profile

CAY10441 demonstrates high affinity for the prostacyclin (IP) receptor. Its binding characteristics have been quantified in various biological systems, including native human platelets and recombinant cell lines expressing the human IP receptor. The compound's selectivity has been assessed against a panel of other prostanoid receptors and a broader range of G-protein coupled receptors (GPCRs) and ion channels.

Quantitative Binding and Functional Data

The binding affinity and functional antagonism of CAY10441 are summarized below. The data is presented in standard pharmacological units to facilitate comparison.

ParameterSystem/AssayValueReference
pKi Human Platelets9.3 ± 0.1[1][2]
pKi Recombinant IP Receptor System8.7 ± 0.06[1][2]
pKi Functional Antagonism (cAMP)9.0 ± 0.06[1]
pKB cAMP Accumulation (SH-SY5Y cells)8.8[3]
pA2 Vasorelaxation (Human Pulmonary Arteries)8.2[3]
pIC50 cAMP Accumulation Attenuation7.0 ± 0.07[1]
  • pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist.

  • pKB: The negative logarithm of the dissociation constant of a competitive antagonist, determined from functional assays.

  • pA2: A measure of the potency of a competitive antagonist.

  • pIC50: The negative logarithm of the half-maximal inhibitory concentration.

Receptor Selectivity Profile

CAY10441 is highly selective for the IP receptor. While it shows some affinity for the α2A-adrenergic and imidazoline I2 receptors, it has been tested against a panel of other receptors where it shows significantly lower affinity.[3]

Receptor TargetAffinity (pKi or IC50)Reference
Rat Imidazoline I2 Receptor pKi: 8.33[1]
Rabbit PAF Receptor pKi: 7.9[1]
Human α2A Adrenoceptor pKi: 6.49[1]
Rat 5-HT1B Receptor pKi: 6.11[1]
Prostaglandin Receptors (EP1-4, FP, TP) Low Affinity (Selective over these)[3]

Mechanism of Action and Signaling Pathway

The prostacyclin receptor (IP receptor) is a G-protein coupled receptor that plays a crucial role in vascular homeostasis.[4] Its primary endogenous ligand is prostacyclin (PGI2). The activation of the IP receptor is central to processes such as vasodilation and the inhibition of platelet aggregation.[5][6]

CAY10441 acts as a competitive antagonist at the IP receptor. By binding to the receptor, it blocks the binding of prostacyclin and other IP receptor agonists, thereby inhibiting the downstream signaling cascade. The primary signaling pathway initiated by IP receptor activation involves the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5][7]

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor G_Protein Gs Protein Complex (α, β, γ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs stimulates cAMP cAMP AC->cAMP Converts Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Binds & Activates CAY10441 CAY10441 (Antagonist) CAY10441->IP_Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Source Preparation (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand & Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Terminate by Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Plot_Curve Plot Dose-Response Curve Calc_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

References

The Effect of RO1138452 on Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO1138452 is a potent and selective antagonist of the prostacyclin (PGI₂) receptor, also known as the IP receptor.[1][2][3] Prostacyclin is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation.[4] By blocking the IP receptor, this compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[5][6] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and underlying signaling pathways related to the effects of this compound on inflammatory responses.

Introduction

Prostacyclin (PGI₂) is a product of the cyclooxygenase (COX) pathway and exerts its effects through the G-protein coupled IP receptor.[6] Activation of the IP receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various cellular responses.[6] While PGI₂ has well-established roles in vasodilation and inhibition of platelet aggregation, its involvement in inflammation is more complex, exhibiting both pro- and anti-inflammatory effects depending on the context.[4]

The development of selective IP receptor antagonists like this compound has been crucial in dissecting the specific roles of the PGI₂-IP receptor axis in inflammatory conditions.[5] this compound has been shown to be a valuable research tool and a potential therapeutic agent for inflammatory disorders.[3]

Mechanism of Action

This compound acts as a competitive antagonist at the prostacyclin IP receptor.[1][7] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand PGI₂ and its synthetic analogs.[1][5] This blockade inhibits the downstream signaling cascade initiated by IP receptor activation, primarily the production of cAMP.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

ParameterSystemAgonistValueReference
pKi Human Platelets[³H]-iloprost9.3 ± 0.1[1][5]
pKi Recombinant Human IP Receptor (CHO-K1 cells)[³H]-iloprost8.7 ± 0.06[1][5]
pKi (functional) CHO-K1 cells expressing human IP receptorCarbaprostacyclin9.0 ± 0.06[1][5]
pIC₅₀ CHO-K1 cells expressing human IP receptor (cAMP accumulation)Carbaprostacyclin7.0 ± 0.07[1][6]
pA₂ Human Pulmonary ArteryCicaprost8.20[3][7]
pA₂ Guinea-Pig AortaCicaprost8.39[3][7]
pA₂ Rabbit Mesenteric ArteryCicaprost8.12[3][7]

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound in Rodent Models

ModelSpeciesRoute of AdministrationDose RangeEffectReference
Acetic Acid-Induced Abdominal ConstrictionsRatIntravenous (i.v.)1-10 mg/kgSignificant reduction in constrictions[5]
Carrageenan-Induced Mechanical HyperalgesiaRatOral (p.o.)3-100 mg/kgSignificant reduction in hyperalgesia[5][6]
Carrageenan-Induced EdemaRatOral (p.o.)3-100 mg/kgSignificant reduction in edema formation[5][6]

Signaling Pathways

The primary signaling pathway affected by this compound is the prostacyclin IP receptor-mediated cAMP pathway. In inflammatory cells, activation of this pathway can have modulatory effects. The following diagram illustrates the mechanism of action of this compound.

RO1138452_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular PGI2 Prostacyclin (PGI₂) or Agonist IP_Receptor IP Receptor PGI2->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks G_Protein Gαs IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Modulation of Inflammatory Response PKA->Inflammatory_Response Phosphorylates Targets

Figure 1: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

Radioligand Binding Assay for IP Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound for the human IP receptor.

  • Materials:

    • Human platelet membranes or membranes from CHO-K1 cells stably expressing the human IP receptor.

    • [³H]-iloprost (radioligand).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add a fixed concentration of [³H]-iloprost, the membrane preparation, and varying concentrations of this compound or vehicle.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled iloprost.

    • Calculate the specific binding and determine the IC₅₀ value for this compound.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Antagonism
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

  • Materials:

    • CHO-K1 cells stably expressing the human IP receptor.

    • Carbaprostacyclin (IP receptor agonist).

    • This compound.

    • Cell culture medium.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed the CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of carbaprostacyclin (typically the EC₈₀ concentration) for a defined period (e.g., 15 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Determine the pIC₅₀ value for this compound's inhibition of agonist-induced cAMP accumulation.

Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

  • Materials:

    • Male Sprague-Dawley rats.

    • This compound.

    • Vehicle (e.g., 0.5% methylcellulose).

    • 1% Carrageenan solution in saline.

    • Plethysmometer.

  • Procedure:

    • Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).

    • After a specified pre-treatment time (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Compare the paw edema in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Carrageenan_Edema_Workflow Start Start Dosing Administer this compound or Vehicle (p.o.) Start->Dosing Pretreatment Wait 60 minutes Dosing->Pretreatment Carrageenan_Injection Inject Carrageenan into Paw Pretreatment->Carrageenan_Injection Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measurement Analysis Calculate Edema and % Inhibition Measurement->Analysis End End Analysis->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostacyclin IP receptor. The data presented in this guide highlight its significant anti-inflammatory and analgesic properties in preclinical models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of IP receptor antagonism in various inflammatory diseases. The continued study of compounds like this compound will undoubtedly enhance our understanding of the role of the PGI₂-IP receptor signaling pathway in health and disease.

References

RO1138452: An In-Depth Technical Guide to In Vivo Efficacy in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including pain, inflammation, and vasodilation.[1] This technical guide provides a comprehensive overview of the in vivo studies conducted with this compound in animal models of disease, with a focus on its analgesic and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows are presented to support further research and development of this compound.

Core Mechanism of Action: IP Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of prostacyclin (PGI2) and its analogs to the IP receptor. The IP receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the IP receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation. By antagonizing this pathway, this compound effectively blocks these downstream effects.

Recent studies suggest that the IP receptor may also couple to other G proteins, such as Gq and Gi, depending on the cell type. This could lead to the activation of alternative signaling pathways, including the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor PGI2 Prostacyclin (PGI2) PGI2->IP_Receptor G_Protein G-Protein (Gs, Gq, Gi) IP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Gs PLC Phospholipase C (PLC) G_Protein->PLC Gq/Gi cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (e.g., Vasodilation, Inflammation) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_plus Ca²⁺ IP3->Ca2_plus PKC Protein Kinase C (PKC) DAG->PKC Ca2_plus->PKC PKC->Response

Caption: Simplified signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in well-established rodent models of pain and inflammation. The primary findings are summarized below.

Analgesic Efficacy: Acetic Acid-Induced Abdominal Constriction in Rats

This model assesses visceral pain by measuring the number of abdominal writhes following an intraperitoneal injection of acetic acid.

Quantitative Data Summary

Administration RouteDose Range (mg/kg)EfficacyReference
Intravenous (i.v.)1 - 10Significant reduction in abdominal constrictions[1]
Oral (p.o.)3 - 100Significant reduction in abdominal constrictions[1]

Experimental Protocol

Acetic_Acid_Writhing_Protocol cluster_setup Experimental Setup cluster_procedure Procedure Animal Male Sprague-Dawley Rats Dosing Administer this compound (i.v. or p.o.) or Vehicle Animal->Dosing Wait Waiting Period (e.g., 30 min for i.v., 60 min for p.o.) Dosing->Wait Induction Inject Acetic Acid (i.p.) Wait->Induction Observation Observe and Count Writhing for a defined period (e.g., 20 min) Induction->Observation Analysis Data Analysis: Compare writhing counts between treated and vehicle groups Observation->Analysis

Caption: Workflow for the acetic acid-induced abdominal constriction model.
  • Animals: Male Sprague-Dawley rats are typically used.

  • Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions.

  • Observation: Immediately after acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a predetermined period (e.g., 20 minutes).

  • Endpoint: The primary endpoint is the total number of writhes during the observation period. A significant reduction in the number of writhes in the drug-treated groups compared to the vehicle group indicates analgesic activity.

Anti-inflammatory and Anti-hyperalgesic Efficacy: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

This model is a widely used paradigm of acute inflammation and inflammatory pain.

Quantitative Data Summary

Administration RouteDose Range (mg/kg)EfficacyReference
Oral (p.o.)3 - 100Significant reduction in mechanical hyperalgesia and edema formation[1]

Experimental Protocol

Carrageenan_Model_Protocol cluster_setup Experimental Setup cluster_procedure Procedure Animal Male Sprague-Dawley Rats Baseline Baseline Measurement: Paw Volume & Mechanical Threshold Animal->Baseline Dosing Administer this compound (p.o.) or Vehicle Baseline->Dosing Induction Inject Carrageenan into the plantar surface of the hind paw Dosing->Induction Timepoints Measure Paw Volume & Mechanical Threshold at various time points (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Timepoints Analysis Data Analysis: Compare changes in paw volume and mechanical threshold over time Timepoints->Analysis

Caption: Workflow for the carrageenan-induced paw edema and hyperalgesia model.
  • Animals: Male Sprague-Dawley rats are commonly used.

  • Baseline Measurements: Before any treatment, the baseline paw volume (a measure of edema) and mechanical withdrawal threshold (a measure of hyperalgesia) are determined.

  • Drug Administration: this compound is administered orally at various doses, alongside a vehicle control group.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1%) is injected into the plantar surface of the rat's hind paw.

  • Endpoint Measurements:

    • Edema: Paw volume is measured at regular intervals (e.g., hourly for 5 hours) using a plethysmometer. The increase in paw volume from baseline is calculated.

    • Mechanical Hyperalgesia: The mechanical withdrawal threshold is assessed using an electronic von Frey apparatus or similar device at the same time points. A decrease in the force required to elicit a paw withdrawal indicates hyperalgesia.

  • Data Analysis: The effects of this compound on paw edema and mechanical hyperalgesia are evaluated by comparing the changes in these parameters over time between the drug-treated and vehicle-treated groups.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. One hour after intravenous administration of 5 mg/kg to rats, the total plasma concentration was found to be 0.189 µg/mL.

Selectivity Profile

This compound is a selective antagonist for the IP receptor. However, it also displays some affinity for the imidazoline I2 and platelet-activating factor (PAF) receptors.

Conclusion

The in vivo data presented in this technical guide demonstrate that this compound is a potent antagonist of the IP receptor with significant analgesic and anti-inflammatory effects in rodent models of visceral pain and acute inflammation. The detailed experimental protocols and quantitative data summaries provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the prostacyclin pathway. Further in vivo studies are warranted to explore the efficacy of this compound in other disease models where IP receptor signaling plays a critical role, such as thrombosis and pulmonary hypertension.

References

Cellular Responses to RO1138452 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of the known cellular responses to this compound treatment, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the prostacyclin IP receptor.[2] Its primary mechanism of action is the inhibition of the signaling cascade initiated by the binding of prostacyclin (PGI2) or its analogs to the IP receptor. This antagonism has been demonstrated to prevent the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5]

Signaling Pathway

The canonical signaling pathway affected by this compound is depicted below. Binding of an IP receptor agonist, such as cicaprost, would typically activate the Gs alpha subunit of the associated G-protein, leading to adenylyl cyclase (AC) activation and subsequent conversion of ATP to cAMP. This compound blocks this initial binding step.

IP Receptor Signaling Antagonism by this compound cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Prostacyclin Prostacyclin (Agonist) Prostacyclin->IP_Receptor Binds & Activates This compound This compound (Antagonist) This compound->IP_Receptor Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Vasodilation, Anti-platelet aggregation) cAMP->Downstream Mediates

Figure 1: this compound antagonism of IP receptor signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of this compound across various experimental systems.

ParameterCell/Tissue TypeAgonistValueReference
pKi Human Platelets[3H]-iloprost9.3 ± 0.1[4][5]
Recombinant human IP receptor (CHO cells)[3H]-iloprost8.7 ± 0.06[4][5]
pA2 Human Pulmonary ArteryCicaprost8.20[2][3]
Guinea-Pig AortaCicaprost8.39[2][3]
Rabbit Mesenteric ArteryCicaprost8.12[2][3]
Human Platelet-Rich PlasmaCicaprost7.38 - 8.21[2]
pIC50 CHO-K1 cells (human IP receptor)Carbaprostacyclin7.0 ± 0.07[5]
p[A]50 BEAS-2B cellsTaprostene-8.73 ± 0.11 (for CXCL9 inhibition)[6]
BEAS-2B cellsTaprostene-8.47 ± 0.16 (for CXCL10 inhibition)[6]

Table 1: Binding Affinity and Functional Antagonism of this compound

Receptor/EnzymeBinding Affinity (pKi) / InhibitionReference
Prostanoid Receptors
EP1< 5.0[5]
EP35.38[5]
EP45.74[5]
TP5.09[5]
DP1Low affinity (no effect at 1 µM)[2]
Non-Prostanoid Receptors
Platelet-Activating Factor (PAF)7.9[5]
Imidazoline I28.3[5]
Enzymes
COX-1No significant inhibition at 10 µM[6]
COX-2No significant inhibition at 10 µM[6]

Table 2: Selectivity Profile of this compound

Key Cellular Responses and Experimental Protocols

Inhibition of Chemokine Release

This compound has been shown to prevent the IP receptor-mediated inhibition of CXCL9 and CXCL10 release in human airway epithelial cells (BEAS-2B).[6] This suggests that endogenous prostacyclin signaling can regulate the secretion of these pro-inflammatory chemokines, and this compound can reverse this effect.

This protocol is adapted from studies investigating chemokine release from epithelial cells.[7]

  • Cell Culture: Culture BEAS-2B cells in a suitable medium until they reach 80-90% confluency in 24-well plates.

  • Pre-treatment: Incubate the cells with various concentrations of this compound (e.g., 10 pM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., 1 µM Taprostene) to the wells concurrently with this compound.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and collect the cell-free supernatant.

  • Quantification: Measure the concentration of CXCL9 and CXCL10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of chemokine released against the concentration of this compound to determine the p[A]50 value.

Chemokine Release Assay Workflow Start Start: Culture BEAS-2B cells Pretreat Pre-treat with this compound (or vehicle) Start->Pretreat Stimulate Stimulate with IP Agonist (e.g., Taprostene) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure CXCL9/CXCL10 by ELISA Collect->ELISA Analyze Analyze Data (p[A]50) ELISA->Analyze End End Analyze->End

Figure 2: Workflow for chemokine release assay.
Inhibition of cAMP Accumulation

The primary signaling event blocked by this compound is the production of cAMP. This can be quantified using various commercially available assays.

This protocol is a general guide for measuring agonist-induced cAMP accumulation and its inhibition by this compound.

  • Cell Culture: Plate CHO-K1 cells stably expressing the human IP receptor in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) and then pre-incubate with various concentrations of this compound for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., 10 nM carbaprostacyclin) to stimulate cAMP production.

  • Lysis and Detection: After a short incubation (e.g., 30 minutes), lyse the cells and measure the cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's protocol.

  • Data Analysis: Calculate the pIC50 value for this compound by plotting the percentage of inhibition of agonist-induced cAMP production against the log concentration of this compound.

Cellular Proliferation

While direct studies on the effect of this compound alone on cell proliferation are limited, the IP receptor is known to be involved in the regulation of smooth muscle cell proliferation.[1][8] Therefore, this compound can be a valuable tool to investigate the role of endogenous prostacyclin in this process.

  • Cell Seeding: Seed cells of interest (e.g., vascular smooth muscle cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control. For some experiments, co-treatment with a proliferation-inducing agent may be relevant.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability and proliferation.

Cell Proliferation (MTT) Assay Workflow Start Start: Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Figure 3: Workflow for a cell proliferation assay.
Apoptosis

The role of the IP receptor in apoptosis is context-dependent. This compound can be used to investigate whether blocking endogenous prostacyclin signaling induces or inhibits apoptosis in specific cell types.

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound or vehicle for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Migration

The IP receptor has been implicated in cell migration. This compound can be employed to dissect the contribution of prostacyclin signaling to this process.

  • Insert Preparation: Place cell culture inserts (e.g., with an 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add a medium containing a chemoattractant (or serum) to the lower chamber.

  • Cell Seeding: Resuspend cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).

  • Cell Removal: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.

Conclusion

This compound is a valuable pharmacological tool for elucidating the cellular functions of the prostacyclin IP receptor. Its high potency and selectivity make it ideal for in vitro and in vivo studies. This guide provides a summary of its known effects on cellular signaling and chemokine release, along with detailed protocols to encourage further investigation into its impact on other critical cellular processes such as proliferation, apoptosis, and migration. The provided diagrams and tables serve as a quick reference for researchers designing experiments involving this potent IP receptor antagonist.

References

Methodological & Application

Application Notes and Protocols for RO1138452 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to investigate its antagonist activity and to study the signaling pathways mediated by the IP receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the IP receptor.[4] The IP receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of the IP receptor by its natural ligand, prostacyclin (PGI2), or synthetic agonists leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound blocks this signaling cascade by preventing the binding of agonists to the IP receptor, thereby inhibiting the subsequent increase in intracellular cAMP.

Signaling Pathway Diagram

RO1138452_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs IP_Receptor->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activation Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Blocks Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed CHO-K1-hIP cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate C->D E Add IP receptor agonist (e.g., 10 nM cPGI2) D->E F Incubate E->F G Lyse cells and add cAMP detection reagents F->G H Measure signal (e.g., AlphaScreen™) G->H I Plot dose-response curve H->I J Calculate pIC50 and pKi I->J Platelet_Aggregation_Workflow cluster_prep PRP Preparation cluster_treatment Treatment & Aggregation cluster_detection Measurement cluster_analysis Data Analysis A Collect human blood in citrate tubes B Centrifuge to obtain platelet-rich plasma (PRP) A->B C Pre-incubate PRP with This compound or vehicle B->C D Add IP receptor agonist (e.g., cicaprost) C->D E Induce aggregation with ADP (e.g., 6 µM) D->E F Measure light transmission in an aggregometer E->F G Determine inhibition of aggregation F->G H Calculate pA2 value G->H

References

Application Notes and Protocols for RO1138452 in Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3][4] In the context of platelet biology, the activation of IP receptors by its endogenous ligand, prostacyclin (PGI2), leads to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP is a critical inhibitory signal that prevents platelet activation and aggregation.[5][6] this compound functions by competitively blocking the IP receptor, thereby antagonizing the inhibitory effects of prostacyclin and its analogs. This makes it a valuable tool for studying the role of the PGI2-IP receptor signaling pathway in platelet function and for investigating disease states where this pathway may be dysregulated. These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation studies.

Mechanism of Action

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation.[5] It binds to the IP receptor on the platelet surface, a Gs protein-coupled receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels inhibit platelet activation and aggregation in response to various agonists like ADP, thrombin, and collagen.[6] this compound is a competitive antagonist of the IP receptor, meaning it binds to the receptor but does not elicit a biological response. Instead, it prevents PGI2 and its synthetic analogs (e.g., cicaprost, iloprost) from binding to and activating the receptor, thereby blocking their inhibitory effects on platelet aggregation.[1][2]

Signaling Pathway of Prostacyclin Inhibition of Platelet Aggregation and the Role of this compound

cluster_0 Platelet PGI2 Prostacyclin (PGI2) or Agonist (e.g., Cicaprost) IP_Receptor IP Receptor PGI2->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inhibition Inhibition of Platelet Aggregation cAMP->Inhibition This compound This compound This compound->IP_Receptor Blocks

Caption: Mechanism of this compound action on the prostacyclin signaling pathway in platelets.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism data for this compound from published studies.

Table 1: Binding Affinity of this compound for the IP Receptor

PreparationRadioligandpKiReference
Human Platelets[3H]-iloprost9.3 ± 0.1[5]
Recombinant Human IP Receptor (CHO cells)[3H]-iloprost8.7 ± 0.06[5]

Table 2: Functional Antagonism of this compound in Platelet Aggregation Studies

SpeciesAgonist (Inhibitor)Aggregation InducerpA2Reference
HumanCicaprostADP (6 µM)7.38 ± 0.12 (at 200 nM this compound)[2]
HumanCicaprostADP (6 µM)8.21 ± 0.04 (at 1000 nM this compound)[2]
RatCicaprostADPNot explicitly calculated, but antagonism was demonstrated[1]

Experimental Protocols

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is fundamental for light transmission aggregometry.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • Centrifuge.

  • Plastic pipettes and tubes.

Procedure:

  • Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.[7]

  • Carefully collect the upper, straw-colored layer, which is the PRP, using a plastic pipette and transfer it to a plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer.

2. In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details how to assess the effect of this compound on the inhibition of platelet aggregation by an IP receptor agonist.

Experimental Workflow for Platelet Aggregation Assay

cluster_0 Experimental Steps start Start: Prepare PRP and PPP preincubate_RO Pre-incubate PRP with this compound or Vehicle start->preincubate_RO preincubate_agonist Pre-incubate with IP Agonist (e.g., Cicaprost) or Vehicle preincubate_RO->preincubate_agonist add_inducer Add Aggregation Inducer (e.g., ADP) preincubate_agonist->add_inducer measure Measure Platelet Aggregation (LTA) add_inducer->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for an in vitro platelet aggregation experiment using this compound.

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).[4]

  • IP receptor agonist (e.g., cicaprost).

  • Platelet aggregation inducer (e.g., Adenosine diphosphate - ADP).

  • Vehicle control (e.g., DMSO).

  • Saline or appropriate buffer.

Procedure:

  • Allow PRP to rest for 30 minutes at room temperature before starting the experiment.

  • Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for 5 minutes with stirring.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Add the IP receptor agonist (e.g., cicaprost) to induce inhibition of aggregation and incubate for a further 2 minutes.

  • Initiate platelet aggregation by adding a sub-maximal concentration of an aggregation inducer (e.g., 6 µM ADP).[2]

  • Record the aggregation for at least 5-10 minutes.

  • The antagonistic effect of this compound is observed as a reversal of the inhibition caused by the IP receptor agonist.

Data Analysis

The percentage of platelet aggregation is determined by the change in light transmission. To quantify the effect of this compound, dose-response curves can be generated. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can be calculated using a Schild plot analysis.[2]

Selectivity of this compound

It is important to note that this compound is highly selective for the IP receptor over other prostanoid receptors such as DP1, EP2, EP3, and EP4.[2] However, it has been shown to have some affinity for platelet-activating factor (PAF) and imidazoline I2 receptors, which should be considered when designing experiments and interpreting results.[3]

This compound is a critical research tool for elucidating the role of the prostacyclin-IP receptor axis in platelet function. The protocols outlined above provide a framework for conducting in vitro platelet aggregation studies to investigate the effects of this potent and selective IP receptor antagonist. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Administration of RO1138452 in a Carrageenan-Induced Hyperalgesia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced hyperalgesia model is a classical and highly reproducible in vivo assay for evaluating the efficacy of novel analgesic and anti-inflammatory compounds. Intraplantar injection of carrageenan, a sulfated polysaccharide, elicits a localized acute inflammatory response characterized by edema, erythema, and a heightened sensitivity to noxious stimuli (hyperalgesia). This inflammatory cascade involves the release of a variety of pro-inflammatory mediators, including prostaglandins. Prostacyclin (PGI2), synthesized by cyclooxygenase-2 (COX-2), is a key mediator in sensitizing peripheral nerve endings, leading to hyperalgesia. It exerts its effects through the prostacyclin (IP) receptor.

RO1138452 is a potent and selective antagonist of the IP receptor, making it a valuable tool for investigating the role of the prostacyclin signaling pathway in inflammatory pain. These application notes provide detailed protocols for the administration of this compound in a rat model of carrageenan-induced mechanical hyperalgesia, along with data presentation and visualization of the relevant biological pathways and experimental workflow.

Data Presentation

The analgesic potential of this compound in the carrageenan-induced mechanical hyperalgesia model has been demonstrated to be dose-dependent. The following tables summarize the quantitative data on the efficacy of orally administered this compound in reducing mechanical hyperalgesia in rats.

Table 1: Dose-Dependent Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Inhibition of Hyperalgesia
Naïve (No Carrageenan)Vehicle125 ± 6N/A
Carrageenan + VehicleVehicle55 ± 50%
Carrageenan + this compound3Data not availableData not available
Carrageenan + this compound10Data not availableData not available
Carrageenan + this compound30Data not availableData not available
Carrageenan + this compound100113 ± 584 ± 8%

Data adapted from Bley et al., 2006.[1][2] The ED₅₀ for this compound in this model was determined to be 18.3 ± 1.9 mg/kg.[1][2]

Experimental Protocols

I. Carrageenan-Induced Mechanical Hyperalgesia in Rats

Objective: To induce a localized inflammatory response and mechanical hyperalgesia in the rat hind paw.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • 27-30 gauge needles and 1 mL syringes

  • Electronic von Frey apparatus or calibrated von Frey filaments

Procedure:

  • Animal Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold to mechanical stimulation for both hind paws using an electronic von Frey apparatus or up-down method with calibrated filaments. The tip of the filament should be applied to the plantar surface of the paw with increasing force until the rat withdraws its paw. Record the force in grams.

  • Carrageenan Preparation: Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature before injection.

  • Induction of Hyperalgesia: Anesthetize the rats lightly with isoflurane. Inject 100 µL of the 1% carrageenan solution into the plantar surface of the left hind paw.

  • Time Course: Mechanical hyperalgesia typically develops within 1-2 hours and is maximal at 3-5 hours post-carrageenan injection.[3]

II. Oral Administration of this compound

Objective: To administer this compound orally to rats prior to the assessment of mechanical hyperalgesia.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in water, or 10% sucrose solution)

  • Oral gavage needles (16-18 gauge, straight or curved with a ball tip)

  • Syringes (1-5 mL)

  • Animal scale

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 3, 10, 30, and 100 mg/kg). Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Timing of Administration: Administer this compound or vehicle by oral gavage 1-2 hours before the carrageenan injection.

  • Oral Gavage Technique:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

    • Carefully insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.

    • Slowly administer the drug suspension.

    • Gently remove the needle.

    • Observe the animal for any signs of distress.

III. Assessment of Mechanical Hyperalgesia

Objective: To quantify the degree of mechanical hyperalgesia and the analgesic effect of this compound.

Procedure:

  • Post-Treatment Measurement: At a predetermined time point after carrageenan injection (e.g., 4 hours), measure the paw withdrawal threshold of both the ipsilateral (carrageenan-injected) and contralateral paws using the same method as for the baseline measurement.

  • Data Analysis:

    • The paw withdrawal threshold is expressed in grams. A decrease in the threshold in the ipsilateral paw compared to baseline indicates hyperalgesia.

    • The percentage inhibition of hyperalgesia can be calculated using the following formula: % Inhibition = [(PWDtreated - PWDvehicle) / (PWDnaïve - PWDvehicle)] x 100 Where:

      • PWDtreated = Paw withdrawal threshold in the drug-treated group

      • PWDvehicle = Paw withdrawal threshold in the vehicle-treated group

      • PWDnaïve = Paw withdrawal threshold in naïve (non-carrageenan treated) animals

Signaling Pathways and Experimental Workflow

Signaling Pathway of Carrageenan-Induced Hyperalgesia and this compound Action

G Carrageenan Carrageenan Injection TLR4 Toll-like Receptor 4 (TLR4) on Immune Cells Carrageenan->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 ArachidonicAcid Arachidonic Acid PGI2 Prostacyclin (PGI2) Synthesis ArachidonicAcid->PGI2 COX-2 IPReceptor IP Receptor on Sensory Neuron PGI2->IPReceptor Sensitization Sensitization of Nociceptors IPReceptor->Sensitization Hyperalgesia Mechanical Hyperalgesia Sensitization->Hyperalgesia This compound This compound This compound->IPReceptor Antagonism

Caption: Signaling pathway of carrageenan-induced hyperalgesia and the mechanism of action of this compound.

Experimental Workflow Diagram

G Acclimatization Animal Acclimatization (≥ 3 days) Baseline Baseline Mechanical Threshold Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Carrageenan Intraplantar Carrageenan Injection (1%) Dosing->Carrageenan 1-2 hours prior HyperalgesiaDev Hyperalgesia Development (e.g., 4 hours) Carrageenan->HyperalgesiaDev PostTreatment Post-Treatment Mechanical Threshold Measurement HyperalgesiaDev->PostTreatment Analysis Data Analysis and % Inhibition Calculation PostTreatment->Analysis

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced hyperalgesia model.

References

Application Notes and Protocols: Acetic Acid-Induced Writhing Test Using RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetic acid-induced writhing test is a widely used and reliable animal model for evaluating the analgesic potential of new chemical entities. This model of visceral pain is particularly sensitive to peripherally acting analgesics. The intraperitoneal injection of a dilute solution of acetic acid in rodents elicits a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs. The frequency of these writhes serves as a quantifiable measure of pain, and a reduction in their number following the administration of a test compound indicates its analgesic activity.

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor.[1] The pain response in the acetic acid-induced writhing assay is largely mediated by the release of endogenous inflammatory mediators, including prostaglandins such as prostacyclin (PGI2), in the peritoneal cavity. These mediators sensitize peripheral nociceptors, leading to the sensation of pain. By blocking the IP receptor, this compound is hypothesized to inhibit the downstream signaling cascade initiated by PGI2, thereby reducing pain. These application notes provide a detailed protocol for conducting the acetic acid-induced writhing test to assess the analgesic efficacy of this compound.

Data Presentation

The analgesic efficacy of this compound in the acetic acid-induced writhing test is determined by its ability to reduce the number of writhes in a dose-dependent manner compared to a vehicle-treated control group. The results are typically expressed as the mean number of writhes ± standard error of the mean (SEM) and the percentage of inhibition of writhing.

Note: The following table presents illustrative data for the analgesic effect of this compound in the rat acetic acid-induced writhing test, as specific quantitative data from the primary literature was not available. The dose range is based on published effective concentrations.[1]

Treatment GroupDose (mg/kg, i.v.)Number of Animals (n)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-835.2 ± 2.50%
This compound1824.6 ± 2.1*30.1%
This compound3815.8 ± 1.9 55.1%
This compound1088.5 ± 1.575.9%
Positive Control (Indomethacin)1086.2 ± 1.2**82.4%

*p<0.05, **p<0.01 compared to Vehicle Control group.

Experimental Protocols

This section provides a detailed methodology for the acetic acid-induced writhing test to evaluate the analgesic activity of this compound. The protocol is based on established methods.[1]

Materials and Reagents
  • This compound

  • Vehicle for this compound (e.g., saline, distilled water with a suitable solubilizing agent)

  • Acetic Acid (Glacial)

  • Distilled Water or Saline

  • Positive Control Drug (e.g., Indomethacin)

  • Male Sprague-Dawley rats (100-150 g)

  • Syringes and needles for intravenous (i.v.) and intraperitoneal (i.p.) injections

  • Observation chambers (e.g., transparent plastic boxes)

  • Stopwatch

Experimental Procedure
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with continued free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives the vehicle for this compound)

    • Group 2-4: this compound treatment groups (e.g., 1, 3, and 10 mg/kg)

    • Group 5: Positive Control (receives a standard analgesic like Indomethacin, e.g., 10 mg/kg)

  • Drug Administration:

    • Administer the vehicle, this compound, or the positive control drug intravenously (i.v.) via the tail vein.

    • Allow a pre-treatment period of 60 minutes for drug absorption and distribution.[1]

  • Induction of Writhing:

    • After the pre-treatment period, administer a 1% acetic acid solution (2 ml/kg body weight) intraperitoneally to each rat.[1]

  • Observation:

    • Immediately after the acetic acid injection, place each rat individually into an observation chamber.

    • After a latency period of 15 minutes, begin counting the total number of writhes for a continuous 15-minute period.[1]

    • A "writhe" is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.

  • Data Collection: Record the number of writhes for each animal in all groups.

Data Analysis
  • Calculate the mean number of writhes and the standard error of the mean (SEM) for each group.

  • Determine the percentage inhibition of writhing for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in Vehicle Control - Mean writhes in Test Group) / Mean writhes in Vehicle Control ] x 100

  • Analyze the data for statistical significance using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction & Observation cluster_analysis Data Analysis acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Fasting (12-18 hours) acclimatization->fasting grouping Random Grouping (n=6-8 per group) fasting->grouping drug_admin Drug Administration (i.v.) - Vehicle - this compound (1, 3, 10 mg/kg) - Positive Control grouping->drug_admin pretreatment Pre-treatment Period (60 minutes) drug_admin->pretreatment acetic_acid Acetic Acid Injection (i.p.) (1%, 2 ml/kg) pretreatment->acetic_acid latency Latency Period (15 minutes) acetic_acid->latency observation Observation Period (15 minutes) - Count Writhes latency->observation data_collection Data Collection observation->data_collection stats Statistical Analysis - Calculate Mean ± SEM - Calculate % Inhibition - ANOVA, Dunnett's Test data_collection->stats G cluster_neuron Peripheral Nociceptor acetic_acid Acetic Acid (i.p.) inflammation Peritoneal Inflammation acetic_acid->inflammation mediators Release of Inflammatory Mediators inflammation->mediators pgi2 Prostacyclin (PGI2) mediators->pgi2 ip_receptor IP Receptor pgi2->ip_receptor Binds nociceptor Nociceptor (Sensory Neuron) nociceptor->ip_receptor signaling Downstream Signaling (e.g., cAMP production) ip_receptor->signaling Activates sensitization Nociceptor Sensitization & Activation signaling->sensitization pain Pain Perception sensitization->pain This compound This compound This compound->ip_receptor Blocks

References

Application Notes: Characterization of RO1138452 using a cAMP Accumulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor.[1] The IP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2] Activation of the IP receptor by an agonist, such as prostacyclin or its analogs (e.g., cicaprost, carbacyclin), stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] This signaling cascade is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[5]

These application notes provide a detailed protocol for a cell-based cyclic AMP (cAMP) accumulation assay to determine the functional antagonism and potency of this compound. The assay measures the ability of this compound to inhibit the production of cAMP stimulated by an IP receptor agonist in cells engineered to express the human IP receptor.

Signaling Pathway of the IP Receptor and Point of Inhibition

The diagram below illustrates the canonical Gs-coupled signaling pathway for the IP receptor and the mechanism of action for the antagonist this compound. Agonist binding to the IP receptor initiates a cascade leading to cAMP production. This compound competitively binds to the receptor, preventing agonist binding and subsequent signal transduction.

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular IPR IP Receptor (GPCR) Gs Gs Protein IPR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Agonist IP Agonist (e.g., Cicaprost) Agonist->IPR binds & activates Antagonist This compound Antagonist->IPR binds & blocks ATP ATP PKA Downstream Effectors (e.g., PKA) cAMP->PKA activates Experimental_Workflow arrow arrow Start 1. Seed Cells (e.g., 3,000 cells/well) and incubate overnight Wash 2. Wash cells and add Stimulation Buffer (containing IBMX) Start->Wash Add_Antagonist 3. Add serial dilutions of this compound Wash->Add_Antagonist Incubate_1 4. Pre-incubate (e.g., 15-30 min, RT) Add_Antagonist->Incubate_1 Add_Agonist 5. Add IP Agonist (e.g., Cicaprost at EC80 conc.) Incubate_1->Add_Agonist Incubate_2 6. Incubate (e.g., 30-40 min, RT) Add_Agonist->Incubate_2 Lyse 7. Lyse cells and add cAMP detection reagents Incubate_2->Lyse Incubate_3 8. Incubate (e.g., 60 min, RT, in dark) Lyse->Incubate_3 Read 9. Read plate on a compatible microplate reader Incubate_3->Read

References

Application Notes and Protocols for RO1138452 in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, making it a valuable pharmacological tool for investigating the roles of the IP receptor in smooth muscle physiology and pathophysiology.[1][2][3] Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, and its effects are mediated through the Gs-coupled IP receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation.[4] By selectively blocking this pathway, this compound allows for the precise elucidation of IP receptor-mediated signaling and its contribution to vasodilation. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle relaxation experiments and summarize key quantitative data to facilitate experimental design and interpretation.

Mechanism of Action

This compound acts as a competitive antagonist at the prostanoid IP receptor.[5] Its high affinity for the IP receptor prevents the binding of prostacyclin and its analogs, such as cicaprost and iloprost.[5][6] This blockade inhibits the activation of adenylyl cyclase, thereby attenuating the production of cAMP.[1][6] In smooth muscle cells, the subsequent decrease in cAMP levels leads to the inhibition of downstream signaling cascades that promote relaxation, effectively antagonizing the vasorelaxant effects of IP receptor agonists.

Data Presentation

Table 1: In Vitro Affinity and Potency of this compound
ParameterSpecies/SystemValueReference
pKi (Binding Affinity)Human Platelets9.3 ± 0.1[1][3]
pKi (Binding Affinity)Recombinant Human IP Receptor (CHO cells)8.7 ± 0.06[1][3]
pKb (Functional Antagonism)CHO-K1 cells expressing human IP receptor (inhibition of carbacyclin-induced adenylate cyclase)8.8[5]
pIC50 (cAMP Accumulation Attenuation)CHO-K1 cells expressing human IP receptor7.0 ± 0.07[1][6]
Table 2: Antagonist Activity (pA2 values) of this compound in Smooth Muscle Preparations
Tissue PreparationAgonistpA2 ValueSchild Plot SlopeReference
Human Pulmonary ArteryCicaprost8.20Close to unity[2][5]
Guinea-Pig AortaCicaprost8.39Close to unity[2][5]
Rabbit Mesenteric ArteryCicaprost8.12Close to unity[2][5]
Table 3: Selectivity Profile of this compound
Receptor/EnzymeActivity/AffinityNotesReference
EP1, EP3, EP4, TP ReceptorsMinimal binding affinityHighly selective for IP receptor over other prostanoid receptors.[5]
DP1 ReceptorLow affinity (pA2 < 6.0)Did not affect PGD2-induced inhibition of human platelet aggregation at 1 µM.[5]
EP2 ReceptorNo significant antagonismDid not block butaprost-induced relaxation in guinea-pig trachea.[2][5]
EP4 ReceptorNo significant antagonismDid not affect PGE2-induced relaxation in rabbit mesenteric artery.[5]
Imidazoline I2 ReceptorpKi = 8.3Shows some affinity.[1][5]
Platelet Activating Factor (PAF) ReceptorpKi = 7.9Shows some affinity.[1][5]
α2A-adrenoceptorpKi = 6.5Shows some affinity.[5]
COX-1 and COX-2No significant inhibitionEvaluated at 10 µM.[1]

Signaling Pathway

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Prostacyclin Prostacyclin (PGI2) or Agonist (e.g., Cicaprost) IP_Receptor IP Receptor (Gs-coupled) Prostacyclin->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (MLCK) PKA->MLCK_in Inhibits MLCP_ac Myosin Light Chain Phosphatase (MLCP) PKA->MLCP_ac Activates Relaxation Smooth Muscle Relaxation MLCK_in->Relaxation Inhibits MLCP_ac->Relaxation Promotes

Caption: Signaling pathway of IP receptor-mediated smooth muscle relaxation and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Antagonism on Isolated Blood Vessels

This protocol is adapted from the methodology described for studying the effects of this compound on isolated arteries.[5]

1. Tissue Preparation: a. Euthanize the experimental animal (e.g., guinea pig, rabbit) according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., aorta, mesenteric artery, pulmonary artery) and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). c. Clean the artery of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length. d. For endothelium-denuded preparations, gently rub the intimal surface of the rings with a roughened needle.

2. Organ Bath Setup: a. Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Connect the rings to isometric force transducers to record changes in tension. c. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g, with solution changes every 15-20 minutes.

3. Experimental Procedure: a. After equilibration, induce a stable contraction with a suitable agent. For example, use U-46619 (a thromboxane A2 mimetic) at a concentration that produces approximately 50-70% of the maximal contraction (e.g., 3 nM for human pulmonary artery).[5] b. Once the contraction is stable, construct a cumulative concentration-response curve for a selective IP receptor agonist, such as cicaprost (e.g., 0.1 nM to 1 µM), to induce relaxation. c. Wash the tissues and allow them to return to baseline. d. Incubate the tissues with a specific concentration of this compound or its vehicle for a predetermined period (e.g., 30-60 minutes). e. Re-contract the tissues with the same contracting agent. f. Construct a second cumulative concentration-response curve for the IP agonist in the presence of this compound. g. Repeat steps c-f with increasing concentrations of this compound (e.g., in a 0:1:5:25 ratio) on the same tissue preparation.[5]

4. Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by the contracting agent. b. Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. c. Calculate the dose-ratios from the rightward shifts of the concentration-response curves. d. Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's affinity. A slope not significantly different from unity suggests competitive antagonism.[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Artery Clean Clean & Cut Rings Dissect->Clean Mount Mount in Organ Bath Clean->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Contract Induce Contraction (e.g., U-46619) Equilibrate->Contract CRC1 Agonist CRC 1 (e.g., Cicaprost) Contract->CRC1 Wash Wash & Recover CRC1->Wash Incubate Incubate with This compound or Vehicle Wash->Incubate Contract2 Re-induce Contraction Incubate->Contract2 CRC2 Agonist CRC 2 Contract2->CRC2 Plot Plot Curves CRC2->Plot DoseRatio Calculate Dose-Ratios Plot->DoseRatio Schild Construct Schild Plot DoseRatio->Schild pA2 Determine pA2 Value Schild->pA2

Caption: Experimental workflow for determining the pA2 value of this compound in isolated blood vessels.

Concluding Remarks

This compound is a highly selective and potent IP receptor antagonist, making it an indispensable tool for studying the physiological and pathological roles of the prostacyclin signaling pathway in smooth muscle. The data and protocols presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of smooth muscle relaxation and vascular function. Careful adherence to these protocols will ensure the generation of robust and reproducible data for the characterization of IP receptor-mediated responses.

References

Experimental Design for In Vivo Studies with RO1138452: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacylyn (IP) receptor, demonstrating high affinity for both human and rat receptors.[1][2][3] As an IP receptor antagonist, this compound has shown potential as an analgesic and anti-inflammatory agent in preclinical studies.[1][2][3] Prostacyclin (PGI2) is a lipid mediator that exerts its effects through the G protein-coupled IP receptor, which is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] This signaling pathway is implicated in vasodilation, inhibition of platelet aggregation, and the modulation of pain and inflammation.[5]

These application notes provide detailed protocols for in vivo experimental designs to evaluate the analgesic and anti-inflammatory properties of this compound in rodent models. The included methodologies for key experiments, data presentation tables, and signaling pathway diagrams are intended to guide researchers in the effective preclinical assessment of this compound.

Mechanism of Action: IP Receptor Antagonism

This compound acts as a competitive antagonist at the IP receptor, thereby blocking the downstream signaling cascade initiated by prostacyclin and its analogs.[7] This antagonism prevents the production of cAMP, which is a key second messenger in IP receptor-mediated physiological effects. The selectivity of this compound for the IP receptor over other prostanoid receptors makes it a valuable tool for investigating the specific roles of the prostacyclin pathway in various physiological and pathological processes.[1][4]

Signaling Pathway of the Prostacyclin (IP) Receptor

IP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor Prostacyclin->IP_Receptor Binds and Activates This compound This compound (Antagonist) This compound->IP_Receptor Blocks Binding G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., vasodilation, inflammation modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: IP Receptor Signaling Pathway and Point of this compound Antagonism.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities, functional antagonist potencies, and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound
Assay SystemParameterValue (pKi / pA2 / pIC50)
Human Platelets (native IP receptor)pKi9.3 ± 0.1
CHO-K1 cells (recombinant human IP receptor)pKi8.7 ± 0.06
CHO-K1 cells (cAMP accumulation)Functional pKi9.0 ± 0.06
CHO-K1 cells (cAMP accumulation)pIC507.0 ± 0.07
Human Pulmonary ArterypA28.20
Guinea-Pig AortapA28.39
Rabbit Mesenteric ArterypA28.12
Human Platelet-Rich PlasmapA27.38 - 8.21
Rat Platelet-Rich PlasmapA27.46 - 7.78

Data compiled from multiple sources.[1][7][8]

Table 2: In Vivo Efficacy of this compound in Rat Models
ModelAdministrationDose RangeEfficacy
Acetic Acid-Induced Abdominal ConstrictionsIntravenous (i.v.)1 - 10 mg/kgSignificant reduction in constrictions
Carrageenan-Induced Mechanical HyperalgesiaOral (p.o.)3 - 100 mg/kgED50 = 18.3 ± 1.9 mg/kg
Carrageenan-Induced Edema FormationOral (p.o.)3 - 100 mg/kg77 ± 27% reduction at 100 mg/kg

Data compiled from multiple sources.[1][2][3][9]

Experimental Protocols

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[1][4] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[4][10] Efforts should be made to minimize animal suffering, and the number of animals used should be the minimum required to obtain statistically significant results.[11] For pain studies, humane endpoints should be clearly defined.[8][12]

Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia (Rat Model)

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[10][13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in water for p.o.; Saline or a suitable solubilizing vehicle for i.v.)

  • Positive control: Diclofenac sodium (e.g., 10 mg/kg)

  • 0.6% Acetic acid solution in sterile saline

  • Observation chambers

Procedure:

  • Acclimatization: Acclimate animals to the housing and testing environment for at least 3-5 days prior to the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group): Vehicle control, this compound (at least 3 doses, e.g., 3, 10, 30 mg/kg p.o.), and Positive control.

  • Dosing: Administer this compound, vehicle, or positive control at a predetermined time before acetic acid injection (e.g., 60 minutes for p.o. or 30 minutes for i.v.).

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each rat.

  • Observation: Immediately after acetic acid injection, place each animal in an individual observation chamber and allow a 5-minute latency period.

  • Data Collection: Count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 20-30 minutes.

  • Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Experimental Workflow: Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow Acclimatization Animal Acclimatization (3-5 days) Grouping Random Group Assignment (n=8-10/group) Acclimatization->Grouping Dosing Administration of This compound, Vehicle, or Positive Control Grouping->Dosing Induction Intraperitoneal Injection of 0.6% Acetic Acid (10 mL/kg) Dosing->Induction Observation Observation Period (5 min latency, then 20-30 min) Induction->Observation Data_Collection Count Number of Writhes Observation->Data_Collection Analysis Calculate % Inhibition of Writhing Data_Collection->Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity (Rat Model)

This model evaluates the anti-inflammatory properties of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan.[1][7][15][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% CMC in water for p.o.)

  • Positive control: Indomethacin (e.g., 5-10 mg/kg p.o.)

  • 1% Lambda Carrageenan suspension in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimate animals for at least 3-5 days.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 3, 10, 30, 100 mg/kg p.o.), and Positive control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer this compound, vehicle, or positive control orally 60 minutes prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][15]

  • Analysis: Calculate the increase in paw volume (edema) for each animal by subtracting the baseline volume from the post-treatment volume. Determine the percentage of inhibition of edema for each treated group compared to the vehicle control.

Protocol 3: Carrageenan-Induced Mechanical Hyperalgesia for Analgesia (Rat Model)

This model assesses the ability of a compound to reverse the heightened sensitivity to mechanical stimuli (mechanical hyperalgesia) that develops following inflammation.[9]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% CMC in water for p.o.)

  • Positive control: Indomethacin or a suitable analgesic

  • 1% Lambda Carrageenan suspension in sterile saline

  • Electronic von Frey apparatus or a set of calibrated von Frey filaments

  • Testing chambers with a wire mesh floor

Procedure:

  • Acclimatization: Acclimate animals to the testing environment and procedure for several days to minimize stress-related responses.

  • Baseline Threshold: Determine the baseline paw withdrawal threshold (PWT) for the right hind paw of each rat in response to stimulation with von Frey filaments. The up-down method is commonly used to determine the 50% withdrawal threshold.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group).

  • Induction of Hyperalgesia: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

  • Dosing: Administer this compound, vehicle, or positive control at a time corresponding to the expected peak of hyperalgesia (e.g., 2-3 hours post-carrageenan) or as a pre-treatment.

  • Post-Treatment Threshold Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the PWT of the inflamed paw.

  • Analysis: Calculate the change in PWT from baseline for each animal. The analgesic effect is determined by the ability of this compound to increase the PWT towards the pre-carrageenan baseline. Calculate the percentage of reversal of hyperalgesia.

Vehicle Formulations

The choice of vehicle is critical for ensuring the solubility and bioavailability of the test compound.

  • Oral (p.o.) Administration: A common vehicle for oral gavage in rats is an aqueous suspension of 0.5% w/v carboxymethyl cellulose (CMC) in water.[14][17] For compounds with poor aqueous solubility, other options include corn oil or specialized formulations.

  • Intravenous (i.v.) Administration: For i.v. administration, sterile saline is the preferred vehicle if the compound is soluble. For poorly soluble compounds, co-solvent systems may be necessary, such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol 400 (PEG-400).[7] However, it is crucial to test the vehicle alone to ensure it does not have any confounding physiological effects.[7]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the prostacyclin IP receptor in pain and inflammation. The detailed protocols provided in these application notes offer a framework for conducting robust in vivo studies to further characterize the analgesic and anti-inflammatory potential of this compound. Careful adherence to experimental design, ethical considerations, and appropriate data analysis will be essential for generating high-quality, reproducible results.

References

Application Notes and Protocols for RO1138452 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in primary cell culture experiments to investigate its effects on IP receptor signaling and downstream cellular functions.

Mechanism of Action

This compound acts as a competitive antagonist at the prostanoid IP receptor.[1] By binding to the IP receptor, it blocks the binding of its natural ligand, prostacyclin (PGI2), and synthetic agonists like iloprost and cicaprost.[1][6] This blockade inhibits the activation of the associated Gs alpha subunit, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This ultimately counteracts the cellular effects mediated by IP receptor activation.

Signaling Pathway

The signaling pathway affected by this compound is initiated by the binding of an IP receptor agonist, which this compound competitively inhibits.

IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Agonist Prostacyclin (PGI2) or Agonist Agonist->IP_Receptor Activates This compound This compound This compound->IP_Receptor Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Cellular_Response Mediates Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Venous Blood PRP_Isolation Isolate PRP (Centrifugation) Blood_Collection->PRP_Isolation Incubation Incubate PRP with This compound or Vehicle PRP_Isolation->Incubation Agonist_Addition Add IP Receptor Agonist (e.g., Cicaprost) Incubation->Agonist_Addition Aggregation_Induction Induce Aggregation (e.g., ADP) Agonist_Addition->Aggregation_Induction Measurement Measure Light Transmission (Aggregometer) Aggregation_Induction->Measurement Dose_Response Construct Dose-Response Curves Measurement->Dose_Response pA2_Calculation Calculate pA2 Value Dose_Response->pA2_Calculation

References

Application Notes and Protocols for Investigating Chemokine Release Using RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including inflammation.[1][2][3][4][5] Emerging research has highlighted the role of the IP receptor in modulating the release of specific chemokines, making this compound a valuable tool for investigating inflammatory signaling pathways. These application notes provide detailed protocols for utilizing this compound to study its effects on the release of the pro-inflammatory chemokines CXCL9 and CXCL10 from human airway epithelial cells.

Mechanism of Action

This compound acts as a competitive antagonist at the prostacyclin (IP) receptor.[3] The IP receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[6][7] Activation of the IP receptor by its endogenous ligand, prostacyclin (PGI2), leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] This signaling cascade can influence various cellular responses, including the modulation of inflammatory mediator release. By blocking the IP receptor, this compound prevents the downstream signaling initiated by IP receptor agonists, thereby allowing for the investigation of the role of this pathway in chemokine secretion.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound on the suppression of chemokine release. In the described experiment, the IP receptor agonist Taprostene was used to inhibit the release of CXCL9 and CXCL10. This compound was shown to concentration-dependently prevent this inhibition.

CompoundTarget ChemokineAgonistp[A]50 (molar)
This compoundCXCL9Taprostene (1 µM)-8.73 ± 0.11
This compoundCXCL10Taprostene (1 µM)-8.47 ± 0.16

Table 1: Antagonistic activity of this compound on Taprostene-induced inhibition of CXCL9 and CXCL10 release. The p[A]50 value represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.[2]

Experimental Protocols

Protocol 1: Cell Culture of Human Bronchial Epithelial Cells (BEAS-2B)

The BEAS-2B cell line is a suitable in vitro model for studying the immunological responses of airway epithelium.

Materials:

  • BEAS-2B cells

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well cell culture plates

Procedure:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryopreserved vial of BEAS-2B cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed BEGM supplemented with 10% FBS.

    • Centrifuge the cells at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh BEGM with 10% FBS.

    • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Maintenance:

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

  • Sub-culturing:

    • Aspirate the culture medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.

    • Neutralize the trypsin with 7-8 mL of BEGM containing 10% FBS.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating into new flasks or 96-well plates for experiments.

Protocol 2: Investigation of this compound on Chemokine (CXCL9 and CXCL10) Release

This protocol details the steps to assess the effect of this compound on the release of CXCL9 and CXCL10 from BEAS-2B cells stimulated with pro-inflammatory cytokines.

Materials:

  • BEAS-2B cells

  • BEGM (serum-free for the experiment)

  • Recombinant Human Interferon-gamma (IFNγ)

  • Recombinant Human Tumor Necrosis Factor-alpha (TNFα)

  • This compound

  • Taprostene (or another IP receptor agonist)

  • Dimethyl sulfoxide (DMSO) as a vehicle

  • 96-well cell culture plates

  • ELISA kits for Human CXCL9 and Human CXCL10

Procedure:

  • Cell Seeding:

    • Seed BEAS-2B cells into 96-well plates at a density of 1.5 x 10^4 cells per well and allow them to adhere and grow for 24 hours until they reach approximately 70% confluency.[3]

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free BEGM. A typical concentration range to test would be from 10 pM to 10 µM.[2]

    • Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO).

    • Incubate the plate for 1 hour at 37°C.

  • Stimulation of Chemokine Release:

    • Following the pre-treatment, add the pro-inflammatory stimulus. A combination of IFNγ (e.g., 10 ng/mL) and TNFα (e.g., 10 ng/mL) can be used to synergistically induce the release of CXCL9 and CXCL10.[9]

    • To investigate the antagonistic effect of this compound, add an IP receptor agonist like Taprostene (e.g., 1 µM) concurrently with the inflammatory stimuli in the presence and absence of this compound.[2]

    • Incubate the plate for 24-48 hours at 37°C.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants for chemokine analysis.

  • Quantification of CXCL9 and CXCL10 by ELISA:

    • Quantify the concentration of CXCL9 and CXCL10 in the collected supernatants using commercially available ELISA kits.[1][4][5][10][11]

    • Follow the manufacturer's instructions provided with the ELISA kits for the assay procedure, including the preparation of standards, samples, and reagents, as well as the measurement of absorbance.

Mandatory Visualizations

Signaling Pathways

IP_Receptor_Chemokine_Release cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB_Inhibitory_Pathway Inhibitory Pathway (e.g., NF-κB inhibition) CREB->NFkB_Inhibitory_Pathway May lead to Chemokine_Gene_Expression CXCL9/CXCL10 Gene Expression NFkB_Inhibitory_Pathway->Chemokine_Gene_Expression Inhibits Chemokine_Release CXCL9/CXCL10 Release Chemokine_Gene_Expression->Chemokine_Release Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks Inflammatory_Stimuli Inflammatory Stimuli (IFNγ, TNFα) Inflammatory_Stimuli->Chemokine_Gene_Expression Induces

Caption: IP Receptor Signaling Pathway in Chemokine Release Modulation.

Experimental Workflow

Chemokine_Release_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Start Start: BEAS-2B Cell Culture Seed_Cells Seed BEAS-2B cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound or Vehicle (1h) Incubate_24h->Pretreat Stimulate Stimulate with IFNγ + TNFα (± IP Agonist) Pretreat->Stimulate Incubate_24_48h Incubate for 24-48h Stimulate->Incubate_24_48h Collect_Supernatant Collect Supernatants Incubate_24_48h->Collect_Supernatant ELISA Quantify CXCL9/CXCL10 using ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis

Caption: Experimental Workflow for Chemokine Release Assay.

References

Troubleshooting & Optimization

RO1138452 Technical Support Center: Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of RO1138452.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2][3][4] Ethanol is also a viable option.[2][5] The compound is insoluble in water.[3]

Q2: What is the maximum concentration of this compound that can be achieved in common solvents?

A2: The solubility of this compound can vary slightly between suppliers. However, the following concentrations have been reported:

  • DMSO: Up to 100 mg/mL with the aid of ultrasonication.[2] Other sources report solubilities of 62 mg/mL[3] and 20 mg/mL.[4]

  • Ethanol: Up to 62 mg/mL,[3] with another source reporting 50 mg/mL with ultrasonication.[2]

  • DMF: 30 mg/mL.[4]

For consistent results, it is recommended to start with a lower concentration or perform a solubility test with a small amount of the compound.

Q3: How should I store the solid compound and its stock solution?

A3:

  • Solid Compound: Store the lyophilized powder at -20°C for up to 3 years.[2][3][6]

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

    • Store at -80°C for up to 2 years.[1]

    • Store at -20°C for up to 1 year.[1] One supplier suggests using the solution within 1 month when stored at -20°C.[6]

Q4: Can I prepare a stock solution in an aqueous buffer?

A4: No, this compound is insoluble in water.[3] A stock solution should be prepared in an organic solvent like DMSO or ethanol. For experiments in aqueous systems, the stock solution must be further diluted in the appropriate buffer or medium. A 1:10 dilution of a DMF stock in PBS (pH 7.2) has been reported to yield a 0.05 mg/mL solution.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound does not fully dissolve - Concentration is too high for the chosen solvent.- Insufficient mixing.- Low-quality solvent.- Try reducing the concentration.- Use ultrasonication or gentle heating to aid dissolution.[1]- Ensure you are using fresh, high-purity, anhydrous DMSO as moisture can reduce solubility.[3]- Vortex the solution for an extended period.
Precipitation occurs after adding the stock solution to an aqueous medium - The final concentration of the organic solvent is too high.- The compound has limited solubility in the aqueous medium.- Decrease the volume of the stock solution added to the aqueous medium.- Increase the final volume of the aqueous medium.- Consider using a vehicle containing co-solvents like PEG300 or Tween-80 for in vivo experiments.[1]
Inconsistent experimental results - Improper storage of the stock solution leading to degradation.- Repeated freeze-thaw cycles of the stock solution.- Ensure stock solutions are stored at the recommended temperature and protected from light.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][3]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference(s)
DMSO100 mg/mLRequires ultrasonic treatment[2]
DMSO62 mg/mLUse fresh, anhydrous DMSO[3]
DMSO20 mg/mL[4]
Ethanol62 mg/mL[3]
Ethanol50 mg/mLRequires ultrasonic treatment[2]
DMF30 mg/mL[4]
DMF:PBS (pH 7.2) (1:10)0.05 mg/mL[4]
WaterInsoluble[3]

Table 2: Recommended Storage Conditions

FormatStorage TemperatureDurationReference(s)
Solid (Lyophilized)-20°C3 years[2][3][6]
Stock Solution in Solvent-80°C2 years[1]
Stock Solution in Solvent-20°C1 year[1]
Stock Solution in Solvent-20°C1 month[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (Molecular Weight: 309.41 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.094 mg of this compound.

    • Calculation: 0.01 mol/L * 1 L/1000 mL * 309.41 g/mol * 1000 mg/g = 3.094 mg/mL

  • Weigh the compound: Carefully weigh out the calculated amount of this compound and place it in a sterile vial.

  • Add the solvent: Add the desired volume of DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[2]

  • Aliquot and store: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[1][3][6]

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Solid this compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex ultrasonicate Ultrasonicate (if needed) vortex->ultrasonicate aliquot Aliquot into Single-Use Vials ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting_Solubility start Compound Not Dissolving check_conc Is concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_mixing Is mixing adequate? check_conc->check_mixing No success Fully Dissolved reduce_conc->success vortex_sonic Vortex Longer / Sonicate check_mixing->vortex_sonic No check_solvent Is the solvent fresh and anhydrous? check_mixing->check_solvent Yes vortex_sonic->success use_new_solvent Use Fresh Anhydrous Solvent check_solvent->use_new_solvent No check_solvent->success Yes use_new_solvent->success

Caption: Troubleshooting guide for this compound solubility issues.

IP_Receptor_Signaling This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Antagonist G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Chemokine Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Prostacyclin (IP) Receptor.

References

Potential off-target effects of RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using RO1138452. The information is designed to help address specific issues that may arise during experiments and to clarify the potential for off-target effects.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common experimental issues encountered when working with this compound.

Question Answer
My cells are showing an unexpected response to this compound, even though they are not known to express the prostacyclin (IP) receptor. What could be the cause? This could be due to a few factors:1. Undocumented IP Receptor Expression: The cell line may express low levels of the IP receptor that have not been previously characterized.2. Off-Target Effects: this compound has known affinity for the imidazoline I2 receptor and the platelet-activating factor (PAF) receptor.[1][2][3] Consider whether your cell type expresses these receptors and if their modulation could explain the observed phenotype.3. Downstream Effects: The observed response might be an indirect consequence of IP receptor blockade in a co-culture system or an in vivo model.
I am observing non-surmountable antagonism in my functional assays at high concentrations of this compound. Is this an off-target effect? Not necessarily. Studies using the IP agonist cicaprost have reported non-surmountable antagonism at higher concentrations of this compound.[4][5] This has been attributed to the EP3 receptor-mediated contractile action of cicaprost becoming apparent when the IP receptors are fully blocked by this compound, rather than a direct off-target effect of this compound itself.[4][5] To investigate this, consider using a more selective IP receptor agonist or a cell line that does not express the EP3 receptor.
How can I confirm that the observed effect of this compound in my experiment is due to IP receptor antagonism and not an off-target effect? To confirm the mechanism of action, you can perform several control experiments:1. Use a structurally different IP receptor antagonist: If a different IP receptor antagonist with a distinct chemical structure produces the same effect, it is more likely to be an on-target effect.2. Rescue Experiment: Attempt to rescue the phenotype by adding a high concentration of an IP receptor agonist, such as iloprost or cicaprost.3. Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the IP receptor in your cells. If the effect of this compound is diminished or abolished, it confirms an on-target mechanism.4. Test for I2 and PAF receptor involvement: If your system expresses imidazoline I2 or PAF receptors, use specific antagonists for these receptors to see if they block the effect of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of this compound.

Question Answer
What are the known off-target binding sites of this compound? This compound has been shown to have a notable affinity for the imidazoline I2 receptor and the platelet-activating factor (PAF) receptor.[1][2][3]
What is the selectivity profile of this compound against other prostanoid receptors? This compound is highly selective for the IP receptor over other prostanoid receptors. It has been shown to have low affinity or no significant effect on the following prostanoid receptors: EP1, EP2, EP3, EP4, DP1, and TP.[3][4][5]
Does this compound interact with any other non-prostanoid receptors? Besides the imidazoline I2 and PAF receptors, studies have shown that this compound does not significantly affect the adenosine A2A receptor or the NK1 receptor.[4][5]
Are there any known functional consequences of the off-target binding of this compound? The functional consequences of this compound's interaction with the imidazoline I2 and PAF receptors are not extensively characterized in the context of its primary use as an IP receptor antagonist. Researchers should be aware of these potential interactions and consider their implications within their specific experimental system.

Data on this compound Selectivity

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound.

Table 1: Binding Affinity (pKi) of this compound at the IP Receptor

SystempKi (mean ± SEM)Reference
Human Platelets9.3 ± 0.1[1][2][3]
Recombinant Human IP Receptor (CHO cells)8.7 ± 0.06[1][2][3]

Table 2: Functional Antagonism (pKi) of this compound

AssaypKi (mean ± SEM)Reference
Inhibition of carbaprostacyclin-induced cAMP accumulation (CHO-K1 cells expressing human IP receptor)9.0 ± 0.06[1][2][3]

Table 3: Off-Target Binding Affinity of this compound

ReceptorpKiReference
Imidazoline I2 (I2)8.3[1][2][3]
Platelet-Activating Factor (PAF)7.9[1][2][3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine pKi

This protocol describes a general method for determining the binding affinity (pKi) of this compound for the IP receptor using a radioligand displacement assay.

  • Membrane Preparation: Prepare cell membranes from a source known to express the IP receptor (e.g., human platelets or CHO-K1 cells overexpressing the human IP receptor).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) and a range of concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the pKi value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for IP Receptor Antagonism (cAMP Accumulation)

This protocol describes a method to assess the functional antagonism of this compound by measuring its effect on agonist-induced cAMP accumulation.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor.

  • Pre-incubation: Seed the cells in a 96-well plate and pre-incubate them with various concentrations of this compound for a defined period (e.g., 15 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis: After the stimulation period (e.g., 30 minutes), lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve for this compound's inhibition of agonist-induced cAMP accumulation to determine its pIC50. This can be converted to a pKi value using the Cheng-Prusoff equation.[3]

Visualizations

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Prostacyclin Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor Prostacyclin->IP_Receptor Binds G_alpha_s Gαs IP_Receptor->G_alpha_s Activates This compound This compound This compound->IP_Receptor Blocks AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Response to this compound Check_IPR Does the cell type express the IP receptor? Start->Check_IPR Yes_IPR Yes Check_IPR->Yes_IPR No_IPR No / Unknown Check_IPR->No_IPR On_Target Likely On-Target Effect Yes_IPR->On_Target Off_Target_Investigation Investigate Potential Off-Target Effects No_IPR->Off_Target_Investigation Check_I2_PAF Do the cells express I2 or PAF receptors? Off_Target_Investigation->Check_I2_PAF Yes_I2_PAF Yes Check_I2_PAF->Yes_I2_PAF No_I2_PAF No Check_I2_PAF->No_I2_PAF Test_Antagonists Test with specific I2/PAF antagonists Yes_I2_PAF->Test_Antagonists Indirect_Effect Consider Indirect Effects or Novel Off-Targets No_I2_PAF->Indirect_Effect

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: RO1138452 Interactions with Imidazoline and PAF Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the experimental use of RO1138452, focusing on its binding to imidazoline and Platelet-Activating Factor (PAF) receptors.

Introduction to this compound

This compound is primarily characterized as a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2] However, selectivity profiling has revealed that it also possesses notable affinity for the imidazoline I2 receptor and the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] It is critical for researchers to be aware of these off-target activities to accurately interpret experimental results.

Note on Imidazoline Receptor Subtypes: Initial inquiries often mention the imidazoline I1 receptor. However, current literature consistently reports the affinity of this compound for the imidazoline I2 receptor subtype , with no significant binding to the I1 receptor documented.[1][2][3][4] This resource will therefore focus on the interaction of this compound with the I2 and PAF receptors.

Data Presentation: Binding Affinities of this compound

The following table summarizes the quantitative binding data for this compound at its primary target (IP receptor) and its secondary targets (imidazoline I2 and PAF receptors).

Receptor TargetLigandSpecies/SystemAssay TypepKiKi (nM)Reference
Imidazoline I2 Receptor This compound RatRadioligand Binding8.3 ~5.0 [1][2][4]
PAF Receptor This compound RabbitRadioligand Binding7.9 ~12.6 [1][2][4]
IP Receptor (Primary Target)This compoundHuman PlateletsRadioligand Binding9.3 ± 0.1~0.5[1][2]
IP Receptor (Primary Target)This compoundRecombinant HumanRadioligand Binding8.7 ± 0.06~2.0[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key experiments.

Radioligand Displacement Assay for Imidazoline I2 Receptor Binding

This protocol is adapted from standard methodologies for characterizing I2 binding sites using [3H]-idazoxan.

Objective: To determine the binding affinity (Ki) of this compound for the imidazoline I2 receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-idazoxan

  • Non-specific Binding Control: High concentration of a non-labeled I2 ligand (e.g., idazoxan or BU224)

  • Membrane Preparation: From a tissue known to express I2 receptors (e.g., rat brain cortex or liver)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Cocktail

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay Buffer

    • Increasing concentrations of this compound (or vehicle for total binding, and a saturating concentration of non-labeled ligand for non-specific binding).

    • A fixed concentration of [3H]-idazoxan (typically at or near its Kd).

    • Membrane preparation.

  • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Tissue Membranes incubation Incubate Membranes with This compound and [3H]-Idazoxan prep_membranes->incubation prep_reagents Prepare Reagents (this compound, [3H]-Idazoxan) prep_reagents->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Calculate IC50 and Ki counting->analysis

PAF Receptor-Mediated Calcium Mobilization Assay

This protocol outlines a common functional assay to assess the effect of compounds on PAF receptor activation by measuring changes in intracellular calcium.

Objective: To determine if this compound can antagonize PAF-induced calcium mobilization.

Materials:

  • Test Compound: this compound

  • Agonist: Platelet-Activating Factor (PAF)

  • Cell Line: A cell line endogenously or recombinantly expressing the PAF receptor (e.g., certain hematopoietic cell lines or transfected HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescence Plate Reader or Microscope with appropriate filters and injection capabilities.

Procedure:

  • Cell Preparation: Seed the cells in a multi-well plate (e.g., 96-well black, clear bottom) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer.

    • Remove the cell culture medium and incubate the cells with the dye loading solution at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for a defined period to allow for receptor binding.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of PAF into the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the this compound concentration to determine if it inhibits the PAF-induced signal and to calculate an IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells load_dye Load with Calcium Dye seed_cells->load_dye pre_incubate Pre-incubate with this compound load_dye->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline stimulate Stimulate with PAF measure_baseline->stimulate record_signal Record Fluorescence Signal stimulate->record_signal analyze_kinetics Analyze Calcium Flux Kinetics record_signal->analyze_kinetics determine_ic50 Determine IC50 analyze_kinetics->determine_ic50

Signaling Pathways

Understanding the downstream signaling of the I2 and PAF receptors is essential for designing functional assays and interpreting data.

Imidazoline I2 Receptor Signaling

The signaling pathways for the imidazoline I2 receptor are not as well-defined as for many other receptors. I2 binding sites are located on the outer mitochondrial membrane and are thought to be allosteric sites on monoamine oxidases (MAO-A and MAO-B).

G This compound This compound I2_receptor Imidazoline I2 Receptor (on Mitochondria) This compound->I2_receptor Binds MAO Monoamine Oxidase (MAO-A / MAO-B) I2_receptor->MAO Allosteric Modulation signaling_outcome Modulation of Neurotransmitter Metabolism & Cellular Functions MAO->signaling_outcome Leads to

Platelet-Activating Factor (PAF) Receptor Signaling

The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq/11 and Gi/o proteins.

G PAF PAF PAF_receptor PAF Receptor (GPCR) PAF->PAF_receptor Activates This compound This compound This compound->PAF_receptor Binds (Potential Antagonist) G_protein Gq/11, Gi/o PAF_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces downstream Downstream Signaling (e.g., Platelet Aggregation, Inflammation) Ca_release->downstream PKC->downstream

Troubleshooting Guides and FAQs

Imidazoline I2 Receptor Binding Assays

Q1: My non-specific binding is very high. What can I do?

  • A1: High non-specific binding can obscure your specific signal.

    • Reduce Radioligand Concentration: Use a concentration of [3H]-idazoxan at or below its Kd.

    • Optimize Membrane Concentration: Titrate the amount of membrane protein in your assay. Too much protein can increase non-specific binding.

    • Pre-soak Filters: Ensure your glass fiber filters are adequately pre-soaked in 0.3-0.5% PEI to reduce binding of the radioligand to the filter itself.

    • Optimize Wash Steps: Increase the volume and/or number of washes with ice-cold buffer. Ensure the washing is rapid to prevent dissociation of specifically bound ligand.

Q2: I am not seeing any specific binding of [3H]-idazoxan.

  • A2: This could be due to several factors.

    • Receptor Presence: Confirm that your tissue or cell preparation expresses a sufficient density of I2 receptors.

    • Radioligand Integrity: Ensure your radioligand has not degraded. Check the expiration date and storage conditions.

    • Incubation Time: Your incubation may be too short to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.

Q3: How do I know if this compound is interacting with I2 sites and not α2-adrenergic receptors?

  • A3: This is a critical control for imidazoline receptor binding assays. To exclude binding to α2-adrenergic receptors, which can also bind some imidazoline ligands, perform the competition assay in the presence of a high concentration of an α-adrenergic masking agent (e.g., norepinephrine or epinephrine). This will occupy the α2-adrenergic sites, ensuring that the observed binding of [3H]-idazoxan and its displacement by this compound are specific to the I2 sites.

PAF Receptor Functional Assays (Calcium Mobilization)

Q1: I am not observing a calcium response after adding PAF.

  • A1: A lack of response can be due to issues with the cells or reagents.

    • Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and express functional PAF receptors.

    • PAF Agonist Activity: PAF is a lipid and can be prone to degradation or sticking to plasticware. Prepare fresh solutions and use low-binding labware. Confirm the activity of your PAF stock.

    • Dye Loading: Optimize the concentration of the calcium indicator dye and the loading time and temperature. Inadequate loading will result in a poor signal.

Q2: The baseline fluorescence is high and noisy.

  • A2: A high baseline can reduce the assay window.

    • Incomplete Dye Hydrolysis: Ensure the AM ester form of the dye is fully hydrolyzed by cellular esterases by including a de-esterification step at room temperature after loading.

    • Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to a high baseline. Ensure cell viability.

    • Autofluorescence: Check for autofluorescence from your compounds or the assay plate.

Q3: Does this compound's binding to the PAF receptor always result in functional antagonism?

  • A3: Not necessarily. While this compound has a reported binding affinity for the PAF receptor, the functional consequence of this binding may be context-dependent. For instance, one study concluded that in the context of ADP-induced human platelet aggregation, any interaction of this compound with PAF receptors was unlikely to have interfered with their measurements.[2] This highlights the importance of performing functional assays in the specific system of interest to determine the actual effect of this compound on PAF receptor signaling. A lack of functional effect in one assay does not preclude an effect in a different cell type or with a different signaling readout.

References

Technical Support Center: Understanding the Pseudo-irreversible Antagonism of RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimenting with the prostacyclin (IP) receptor antagonist, RO1138452. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to its pseudo-irreversible antagonism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3][4] In most studied systems, such as human platelets and various smooth muscle preparations, it behaves as a competitive antagonist.[1][4] This means it binds reversibly to the same site as the endogenous agonist, prostacyclin (PGI2), and its analogs, thereby preventing receptor activation. However, in human airway epithelial cells, this compound exhibits a pseudo-irreversible antagonism.

Q2: What does "pseudo-irreversible antagonism" mean in the context of this compound?

Pseudo-irreversible antagonism means that while the antagonist's binding is not covalent and theoretically reversible, its dissociation from the receptor is exceptionally slow. This slow off-rate means that even after washing the compound away from the experimental system, the antagonist remains bound to the receptor for an extended period, continuing to block agonist activity. From a functional perspective, this can appear as if the antagonism is irreversible within the timeframe of a typical experiment.

Q3: In which experimental systems has this compound been observed to be pseudo-irreversible?

The pseudo-irreversible antagonism of this compound has been specifically described in human airway epithelial cells, including the BEAS-2B cell line and primary human airway epithelial cells. In these cells, this compound's antagonism of IP receptor-mediated inhibition of CXCL9 and CXCL10 release, as well as its effect on a CRE-luciferase reporter assay, was found to be insurmountable and not reversed by washout over a 20-hour period.

Q4: How does the antagonism of this compound differ between cell types?

In systems like human and rat platelets, as well as in vascular smooth muscle from human pulmonary artery, guinea-pig aorta, and rabbit mesenteric artery, this compound acts as a surmountable, competitive antagonist.[1][4] This is demonstrated by parallel rightward shifts in the agonist concentration-response curves in the presence of the antagonist, with Schild plots having slopes close to unity.[1][4] In contrast, in human airway epithelial cells, the antagonism is insurmountable, meaning that increasing concentrations of the agonist cannot fully overcome the inhibitory effect of this compound.

Q5: What is the selectivity profile of this compound?

This compound is highly selective for the IP receptor. It shows minimal binding affinity for other prostanoid receptors such as EP1, EP3, EP4, and TP receptors.[2] However, it does display some affinity for the imidazoline I2 receptor (pKi = 8.3) and the platelet-activating factor (PAF) receptor (pKi = 7.9).[2]

Data Presentation

Table 1: Binding Affinity and Functional Potency of this compound in Different Systems
ParameterSpecies/SystemAgonist/RadioligandValueReference
pKi Human Platelets[3H]-iloprost9.3 ± 0.1[2]
pKi Recombinant human IP receptor (CHO-K1 cells)[3H]-iloprost8.7 ± 0.06[2]
pKb Recombinant human IP receptor (CHO-K1 cells)Carbacyclin8.8[2]
pA2 Human Pulmonary ArteryCicaprost8.20[1]
pA2 Guinea-Pig AortaCicaprost8.39[1]
pA2 Rabbit Mesenteric ArteryCicaprost8.12[1]
pIC50 Recombinant human IP receptor (CHO-K1 cells) - cAMP assayCarbaprostacyclin7.0 ± 0.07[2]
p[A]50 BEAS-2B cells - CXCL9 releaseTaprostene-8.73 ± 0.11
p[A]50 BEAS-2B cells - CXCL10 releaseTaprostene-8.47 ± 0.16

Experimental Protocols

Detailed Methodology 1: Radioligand Binding Assay

This protocol is adapted for determining the binding affinity (Ki) of this compound for the IP receptor in a competitive binding experiment using [3H]-iloprost as the radioligand.

Materials:

  • Cell membranes expressing the IP receptor (e.g., from human platelets or CHO-K1 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [3H]-iloprost (Radioligand)

  • This compound (Test compound)

  • Unlabeled iloprost (for non-specific binding determination)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the IP receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [3H]-iloprost, and binding buffer.

    • Non-specific Binding: Cell membranes, [3H]-iloprost, and a high concentration of unlabeled iloprost (e.g., 10 µM).

    • Competitive Binding: Cell membranes, [3H]-iloprost, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology 2: cAMP Functional Assay

This protocol describes how to measure the functional antagonism of this compound by quantifying its inhibition of agonist-induced cAMP accumulation.

Materials:

  • Cells expressing the IP receptor (e.g., CHO-K1 cells)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • IP receptor agonist (e.g., carbaprostacyclin)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed the cells into the appropriate multi-well plates and grow to the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the IP receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

Detailed Methodology 3: Washout Experiment for Assessing Pseudo-irreversibility

This protocol is designed to investigate the reversibility of this compound's antagonism.

Procedure:

  • Antagonist Incubation: Treat cells with this compound at a concentration that produces significant antagonism (e.g., 10x IC50) for a defined period (e.g., 60 minutes). Include a vehicle control group.

  • Washout:

    • For the "washout" group, remove the antagonist-containing medium and wash the cells multiple times with fresh, warm medium.

    • For the "no washout" group, maintain the antagonist in the medium.

  • Recovery Period: Incubate the "washout" group in fresh medium for varying periods (e.g., 1, 4, 8, 24 hours) to allow for potential dissociation of the antagonist.

  • Agonist Challenge: After the recovery period, challenge all groups (vehicle, no washout, and washout at different time points) with the agonist.

  • Functional Readout: Measure the functional response (e.g., cAMP accumulation or chemokine release).

  • Data Analysis: Compare the agonist response in the washout groups to the vehicle and no washout groups. If the antagonist effect persists after extensive washing and a long recovery period, it indicates pseudo-irreversible binding.

Troubleshooting Guides

Issue 1: Inconsistent pA2 values in Schild analysis.

  • Possible Cause 1: Non-equilibrium conditions.

    • Troubleshooting: Ensure that the pre-incubation time with this compound is sufficient to reach equilibrium. This may need to be determined empirically for your specific system.

  • Possible Cause 2: Agonist-induced receptor desensitization or internalization.

    • Troubleshooting: Use shorter agonist incubation times or include inhibitors of receptor desensitization if known for your system.

  • Possible Cause 3: Non-competitive or insurmountable antagonism.

    • Troubleshooting: If the Schild plot slope is significantly different from unity, the antagonism may not be competitive. This is expected in systems where this compound is pseudo-irreversible. In such cases, a Schild analysis is not appropriate for determining a true pA2 value.

Issue 2: Apparent insurmountable antagonism in a system where competitive antagonism is expected.

  • Possible Cause 1: Insufficient washout in reversibility experiments.

    • Troubleshooting: Increase the number and duration of washes. Include a longer recovery period after washing to allow for antagonist dissociation.

  • Possible Cause 2: High receptor reserve.

    • Troubleshooting: A high receptor reserve can mask insurmountable antagonism. Consider using a lower expressing cell line or partially and irreversibly inactivating a portion of the receptor population with an alkylating agent.

  • Possible Cause 3: Slow dissociation kinetics (pseudo-irreversibility).

    • Troubleshooting: This is the likely mechanism for this compound in certain cell types. Perform detailed washout experiments with varying recovery times to characterize the dissociation rate.

Issue 3: High non-specific binding in radioligand binding assays.

  • Possible Cause 1: Radioligand sticking to filters or plasticware.

    • Troubleshooting: Pre-soak filters in a solution like polyethyleneimine (PEI). Use low-binding plates.

  • Possible Cause 2: Hydrophobic nature of the test compound (this compound).

    • Troubleshooting: Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the binding buffer. Optimize the washing steps to effectively remove unbound compound.

Visualizations

IP_Receptor_Signaling cluster_membrane Cell Membrane PGI2 Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor PGI2->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks (Pseudo-irreversibly in airway epithelial cells) G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., inhibition of CXCL9/10) CREB->Gene_Expression Regulates

Caption: IP receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_competitive Competitive Antagonism (e.g., Platelets) cluster_pseudo Pseudo-irreversible Antagonism (e.g., Airway Epithelial Cells) start_comp Start incubate_comp Incubate cells with varying [this compound] start_comp->incubate_comp add_agonist_comp Add Agonist (e.g., Cicaprost) incubate_comp->add_agonist_comp measure_comp Measure Functional Response (e.g., Inhibition of Aggregation) add_agonist_comp->measure_comp schild_comp Schild Analysis measure_comp->schild_comp result_comp Result: Parallel rightward shift Schild slope ≈ 1 schild_comp->result_comp start_pseudo Start incubate_pseudo Incubate cells with this compound start_pseudo->incubate_pseudo washout Washout Step incubate_pseudo->washout recovery Recovery Period washout->recovery add_agonist_pseudo Add Agonist (e.g., Taprostene) recovery->add_agonist_pseudo measure_pseudo Measure Functional Response (e.g., CXCL10 release) add_agonist_pseudo->measure_pseudo result_pseudo Result: Sustained antagonism Insurmountable block measure_pseudo->result_pseudo

Caption: Contrasting experimental workflows for competitive vs. pseudo-irreversible antagonism.

Troubleshooting_Logic start Insurmountable Antagonism Observed q1 Is the Schild plot slope ≈ 1? start->q1 a1_yes Competitive Antagonism (Re-evaluate experimental conditions for surmountability) q1->a1_yes Yes a1_no Proceed to Washout Experiment q1->a1_no No q2 Is antagonism reversed after extensive washout? a1_no->q2 a2_yes Reversible, but potentially slow off-rate. Quantify dissociation kinetics. q2->a2_yes Yes a2_no Pseudo-irreversible Antagonism q2->a2_no No

Caption: Decision tree for troubleshooting insurmountable antagonism.

References

Technical Support Center: Optimizing RO1138452 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RO1138452 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3][4] Its primary mechanism of action is to competitively block the binding of prostacyclin (PGI2) and its analogs to the IP receptor, thereby inhibiting downstream signaling pathways.[5][6]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific assay, cell type, and agonist concentration. However, based on published data, a starting concentration range of 10 nM to 1 µM is generally effective for observing antagonism.[5][7] For instance, in human pulmonary artery preparations, concentrations of 10, 50, and 250 nM progressively shifted the concentration-response curve of the IP agonist cicaprost to the right.[5]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol.[1][2][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it at -20°C or -80°C for long-term stability.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]

Q4: Is this compound selective for the IP receptor?

This compound demonstrates high selectivity for the IP receptor over other prostanoid receptors, including EP1, EP2, EP3, EP4, and TP receptors.[5][6] However, it does exhibit some affinity for the imidazoline I2 receptor and the platelet-activating factor (PAF) receptor.[1][6] Researchers should be aware of these potential off-target effects, especially when working with systems where these receptors are functionally relevant.[9]

Troubleshooting Guides

Problem 1: I am not observing any antagonist effect with this compound.

  • Concentration too low: The concentration of this compound may be insufficient to compete with the agonist. Try increasing the concentration of this compound in a stepwise manner (e.g., 10-fold increments).

  • Agonist concentration too high: If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Consider performing a dose-response curve of your agonist to determine its EC50 and use a concentration around this value for your antagonism experiments.

  • Compound degradation: Ensure that your this compound stock solution has been stored properly and has not degraded. Prepare a fresh stock solution if in doubt.

  • Cell/tissue responsiveness: Verify that your experimental system (cells or isolated tissue) is responsive to IP receptor agonists. Run a positive control with a known IP agonist to confirm receptor functionality.

Problem 2: I am observing non-surmountable antagonism at higher concentrations of this compound.

At higher concentrations, this compound has been reported to cause a flattening of the agonist dose-response curve, which is indicative of non-surmountable antagonism.[3][5] This phenomenon may be attributed to the agonist (e.g., cicaprost) activating other contractile prostanoid receptors (like EP3) at the high concentrations required to overcome the this compound blockade.[3][5]

  • Refine Concentration Range: Limit the upper concentration of this compound to a range where surmountable antagonism is observed.

  • Use a More Selective Agonist: If possible, use an IP agonist with higher selectivity to minimize off-target effects at other prostanoid receptors.

  • Schild Analysis: Perform a Schild analysis to determine the pA2 value, which is a measure of antagonist affinity. This analysis is only valid for competitive antagonism, so data points showing non-surmountable antagonism should be excluded from the linear regression.[5]

Problem 3: I am seeing variability in my results between experiments.

  • Plasma Protein Binding: In experiments using plasma-rich preparations (PRP), this compound can bind to plasma proteins.[3][5] This binding reduces the free concentration of the antagonist available to interact with the receptor, potentially leading to lower apparent potency (pA2 values).[5] Be consistent with the source and preparation of your plasma. Consider using washed platelets or a buffer system without plasma proteins to mitigate this variability.

  • Solubility Issues: Ensure that this compound is fully dissolved in your final assay buffer. Precipitation of the compound will lead to inconsistent and inaccurate results. The use of sonication may aid dissolution.[1]

  • Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and incubation times between experiments.

Data Presentation

Table 1: In Vitro Affinity and Potency of this compound

Assay TypeSystemAgonistpKi / pA2 / pIC50Reference
Competitive BindingHuman Platelets[3H]-iloprost9.3[1][6]
Competitive BindingRecombinant Human IP Receptor (CHO cells)[3H]-iloprost8.7[1][5][6]
Functional Antagonism (Relaxation)Human Pulmonary ArteryCicaprost8.20[5]
Functional Antagonism (Relaxation)Guinea-Pig AortaCicaprost8.39[5]
Functional Antagonism (Relaxation)Rabbit Mesenteric ArteryCicaprost8.12[5]
Functional Antagonism (Platelet Aggregation)Human Platelet-Rich PlasmaCicaprost7.4 - 7.8[5]
Functional Antagonism (cAMP accumulation)CHO-K1 cells expressing human IP receptorCarbacyclin9.0 (calculated pKi)[1][6]
Inhibition of cAMP accumulationCHO-K1 cells expressing human IP receptorCarbacyclin7.0 (pIC50)[1][6]

Table 2: Off-Target Binding Affinities of this compound

ReceptorpKiReference
Imidazoline I2 Receptor8.3[1][6]
Platelet-Activating Factor (PAF) Receptor7.9[1][6]
α2A-adrenoceptor6.5[5]
Prostanoid EP1, EP3, EP4, TP Receptors< 6.0[5]
5-HT Receptors (various subtypes)≤ 6.1[5]
Muscarinic Receptors (M1-M4)≤ 6.1[5]

Experimental Protocols

1. cAMP Accumulation Assay in CHO-K1 Cells Expressing the Human IP Receptor

This protocol is adapted from methodologies described in the literature.[6]

  • Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media.

  • Cell Preparation:

    • Wash cells with a suitable buffer (e.g., Hank's buffered salt solution with 5 mM HEPES, 0.1% BSA).

    • Resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 M isobutylmethyl xanthine, IBMX) to prevent cAMP degradation.

    • Plate cells at a density of approximately 100,000 cells per well in a 96-well plate.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., 10 nM carbaprostacyclin) to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., AlphaScreen™ assay).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the pIC50.

2. Platelet Aggregation Assay

This protocol is based on general methods for studying platelet aggregation.[5]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge the blood at a low speed (e.g., 150 x g) for 20 minutes to obtain PRP.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Add varying concentrations of this compound to the PRP and incubate for a defined period.

    • Add an IP receptor agonist (e.g., cicaprost) to inhibit platelet aggregation.

    • Induce platelet aggregation with an agent such as ADP (e.g., 6 µM).

    • Measure the change in light transmission using a platelet aggregometer.

  • Data Analysis: Determine the concentration of this compound required to antagonize the inhibitory effect of the IP agonist on platelet aggregation.

Mandatory Visualizations

IP_Receptor_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling Prostacyclin (PGI2) Prostacyclin (PGI2) IP Receptor IP Receptor Prostacyclin (PGI2)->IP Receptor Binds to G Protein (Gs) G Protein (Gs) IP Receptor->G Protein (Gs) Activates This compound This compound This compound->IP Receptor Blocks Adenylate Cyclase Adenylate Cyclase G Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Leads to

Caption: IP Receptor Signaling and this compound Antagonism.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) add_antagonist Incubate with varying concentrations of this compound prep_stock->add_antagonist prep_cells Prepare Cells or Tissue (e.g., CHO cells, Platelets) prep_cells->add_antagonist add_agonist Add fixed concentration of IP Agonist add_antagonist->add_agonist induce_response Induce Biological Response (e.g., add ADP for aggregation) add_agonist->induce_response measure Measure Endpoint (e.g., cAMP levels, light transmission) induce_response->measure plot Plot Dose-Response Curve measure->plot calculate Calculate pIC50 or pA2 plot->calculate

Caption: General Workflow for In Vitro Antagonism Assay.

troubleshooting_logic start No Antagonist Effect Observed q1 Is this compound concentration sufficient? start->q1 sol1 Increase this compound concentration q1->sol1 No q2 Is agonist concentration too high? q1->q2 Yes a1_yes Yes a1_no No sol2 Lower agonist concentration (use ~EC50) q2->sol2 Yes q3 Is the compound stable and soluble? q2->q3 No a2_yes Yes a2_no No sol3 Prepare fresh stock solution q3->sol3 No end Check system responsiveness (Positive Control) q3->end Yes a3_yes Yes a3_no No

References

Troubleshooting inconsistent results with RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RO1138452, a potent and selective antagonist of the prostacyclin (IP) receptor. Inconsistent results can arise from various factors, from compound handling to experimental design. This guide aims to address common issues to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the prostacyclin (IP) receptor.[1][2][3] Its chemical name is (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine.[4] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by prostacyclin (PGI2), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] this compound competitively blocks this interaction, thereby inhibiting the downstream signaling cascade.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol but is insoluble in water.[1] For in vitro experiments, stock solutions are typically prepared in DMSO.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1]

Q3: Does this compound have any known off-target effects?

While this compound is highly selective for the IP receptor, it has been shown to have some affinity for the imidazoline I2 binding site (pKi = 8.33) and the platelet-activating factor (PAF) receptor (pKi = 7.90).[3][4] At higher concentrations, these off-target interactions could potentially contribute to observed effects, leading to misinterpretation of results.

Troubleshooting Guide

Inconsistent results with this compound can often be traced to specific experimental variables. Below are common issues and their potential solutions.

Problem Potential Cause Recommended Solution
Lower than expected potency or no effect Compound Precipitation: this compound is insoluble in aqueous solutions. Diluting a DMSO stock directly into aqueous buffer without sufficient mixing can cause precipitation.Ensure thorough mixing when diluting the DMSO stock. Consider using a vehicle control with the same final DMSO concentration to account for any solvent effects. For in vivo studies, specific formulations like a homogeneous suspension in CMC-Na may be required.[1]
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions and store them at -80°C for long-term use.[1] Use fresh aliquots for each experiment.
High background or non-specific effects Off-Target Activity: At high concentrations, this compound may interact with I2 or PAF receptors.[3][4]Perform dose-response experiments to determine the optimal concentration range for IP receptor antagonism without engaging off-targets. Include appropriate controls to rule out I2 and PAF receptor-mediated effects if these receptors are present in your experimental system.
Agonist-Induced Off-Target Effects: In some systems, the agonist used to stimulate the IP receptor (e.g., cicaprost) can activate other prostanoid receptors (like EP3) at high concentrations, leading to "non-surmountable antagonism".[2][6][7]Use the lowest effective concentration of the IP receptor agonist. Consider using a more selective agonist if available. Characterize the response to the agonist alone in your system.
Variability between experimental systems System-Dependent Potency: The observed potency (pKi or pA2 values) of this compound can differ between recombinant receptor systems (e.g., in CHO cells) and native tissues (e.g., human platelets or blood vessels).[4][6]Be consistent with your experimental system. When comparing data, be aware that absolute potency values may not be directly transferable between different cell types or tissues.
Plasma Protein Binding: In experiments using plasma-rich preparations, this compound may bind to plasma proteins, reducing its free concentration and apparent potency.[7]If possible, use purified cells or membrane preparations. If plasma is required, consider this potential interaction when interpreting your data.
Irreversible or slowly reversible antagonism Pseudo-irreversible Binding: In some cell types, such as human airway epithelial cells, this compound has been observed to act as a pseudo-irreversible antagonist, with very slow dissociation from the IP receptor.[8]For washout experiments, a prolonged washout period (e.g., 20 hours) may be necessary to observe the reversal of antagonism.[8] Be aware that short washout periods may not be sufficient.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound in various experimental systems.

Parameter Experimental System Value Reference
pKi Human Platelets9.3 ± 0.1[4]
pKi Recombinant Human IP Receptor (CHO-K1 cells)8.7 ± 0.06[4]
pKi (functional) CHO-K1 cells expressing human IP receptor (cAMP accumulation)9.0 ± 0.06[4]
pIC50 CHO-K1 cells expressing human IP receptor (cAMP accumulation)7.0 ± 0.07[3]
pA2 Human Pulmonary Artery (relaxation)8.20[6][7]
pA2 Guinea-Pig Aorta (relaxation)8.39[6][7]
pA2 Rabbit Mesenteric Artery (relaxation)8.12[6][7]

Key Experimental Protocols

Below are generalized methodologies for common experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro cAMP Accumulation Assay

This assay functionally measures the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced cAMP production.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in appropriate media.

  • Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an IP receptor agonist (e.g., cicaprost or iloprost) to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to the IP receptor.

  • Membrane Preparation: Prepare cell membranes from human platelets or cells overexpressing the IP receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-iloprost), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Prostacyclin Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor Prostacyclin->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks G_alpha_s Gαs IP_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

Experimental_Workflow_cAMP_Assay start Start cell_culture Culture IP Receptor- Expressing Cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_this compound Add this compound (or Vehicle) plate_cells->add_this compound incubate1 Incubate add_this compound->incubate1 add_agonist Add IP Receptor Agonist incubate1->add_agonist incubate2 Incubate add_agonist->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_cAMP Measure cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze Data (IC50 Calculation) measure_cAMP->analyze_data end End analyze_data->end

References

RO1138452 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of RO1138452 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. It is soluble up to 100 mM in DMSO and water. It is also soluble in Ethanol at 50 mg/mL (with sonication) and in DMF at 30 mg/mL.[1][3] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD have been described.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation or phase separation, gentle warming and/or sonication can be used to help redissolve the compound.[1] It is also crucial to use freshly opened, non-hygroscopic DMSO, as absorbed moisture can significantly impact solubility.[1][2]

Q4: Is this compound sensitive to light or pH changes?

Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?

A5: To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] Aliquoting the stock solution into single-use vials is the best practice to ensure stability and experimental consistency. While there is no specific data on the maximum number of cycles for this compound, studies on other small molecules suggest that multiple cycles can lead to degradation.[4][5][6]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Ensure the compound is stored at the correct temperature and protected from moisture.[1][2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment.[1]
Low or no biological activity Poor solubility or precipitation of the compound in the assay medium.Confirm the solubility of this compound in your specific experimental buffer. Use sonication or gentle warming to aid dissolution.[1] Consider using a different solvent system or a co-solvent if solubility issues persist.[1]
Difficulty dissolving the powder The compound may require energy to dissolve fully.Use of an ultrasonic bath is recommended to facilitate dissolution in solvents like DMSO and Ethanol.[1] Ensure the solvent is of high purity and free of water, especially for DMSO.

Data Presentation

This compound Stability Summary
Form Storage Temperature Duration Source
PowderRoom TemperatureDesiccate
Powder-20°C3 years[1][7]
Powder4°C2 years[1]
In Solvent-80°C2 years[1]
In Solvent-20°C1 year[1]
This compound Solubility Data
Solvent Concentration Notes Source
Water100 mM
DMSO100 mg/mL (323.20 mM)Requires sonication; use of fresh, non-hygroscopic DMSO is critical.[1]
DMSO62 mg/mL (200.38 mM)[2]
Ethanol50 mg/mL (161.60 mM)Requires sonication.[1]
DMF30 mg/mL[3]
DMF:PBS (pH 7.2) (1:10)0.05 mg/mL[3]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (16.16 mM)Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.08 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (8.08 mM)Suspended solution; requires sonication.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 309.41 g/mol for the free base, 345.87 g/mol for the hydrochloride salt).[2][3]

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][2]

In Vitro cAMP Accumulation Assay Protocol

This protocol is adapted from studies characterizing the functional antagonism of this compound.[8]

  • Cell Culture: Culture CHO-K1 cells stably expressing the human IP receptor in Ham's F-12 nutrient media supplemented with 10% fetal bovine serum and G418.

  • Cell Preparation: Harvest cells at 90% confluency, wash with PBS, and detach. Resuspend the cells in stimulation buffer (Hank's buffered salt solution with 5 mM HEPES, 0.1% bovine serum albumin) containing 0.5 M isobutylmethylxanthine (IBMX).

  • Antagonist Incubation: Dispense 5 µL of varying concentrations of this compound (prepared in stimulation buffer) into a 96-well plate. Add 10 µL of the cell suspension to each well and incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of a prostacyclin analogue agonist (e.g., 10 nM carbaprostacyclin) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as an AlphaScreen™ assay.

Mandatory Visualizations

RO1138452_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor G_Protein Gαs Protein IP_Receptor->G_Protein Activates Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Activates This compound This compound This compound->IP_Receptor Antagonizes Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot & Store -80°C / -20°C dissolve->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw dilute Prepare Working Solution in Assay Buffer thaw->dilute assay Perform In Vitro or In Vivo Assay dilute->assay data Data Acquisition assay->data analyze Statistical Analysis & Interpretation data->analyze

Caption: General experimental workflow for using this compound.

References

How to minimize non-specific binding of RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RO1138452. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the prostacyclin (IP) receptor.[1][2][3] It functions by competitively binding to the IP receptor, thereby blocking the physiological effects of prostacyclin (PGI2) and its analogs.[4][5] This compound is a valuable tool for studying the roles of the IP receptor in various physiological and pathological processes.[6][7]

Q2: What are the known off-target effects of this compound that could contribute to non-specific binding?

While this compound is highly selective for the IP receptor, selectivity profiles have shown it can also display affinity for the imidazoline I2 binding site and the platelet-activating factor (PAF) receptor.[1][5] These off-target interactions are a potential source of non-specific binding in experimental systems and should be considered when interpreting data.

Q3: I am observing high background signal in my fluorescence-based assay when using this compound. What are the potential causes?

High background fluorescence can stem from several sources. It is crucial to systematically determine the origin of the signal.[8] Potential causes include:

  • Autofluorescence: The inherent fluorescence of the cells or tissue sample.[9]

  • Non-specific binding of this compound: The compound itself may be binding to unintended cellular components or surfaces.

  • Issues with other reagents: The fluorescent probe, secondary antibodies, or even the cell culture media could be contributing to the high background.[10][11]

A key initial step is to include a control sample containing only the cells and this compound (without the fluorescent label) to see if the compound itself is fluorescent or contributes to the background.[8][10]

Troubleshooting Guides

Guide 1: Minimizing Non-Specific Binding in Cell-Based Assays

Non-specific binding of this compound in cell-based assays can lead to misleading results. The following steps can help mitigate this issue.

Troubleshooting Workflow for High Background in Cell-Based Assays

start High Background Signal Observed q1 Is an unstained control (cells + this compound only) also showing high background? start->q1 autofluorescence Issue is likely autofluorescence. - Use spectral unmixing if available. - Switch to a fluorophore in a different channel. - Use autofluorescence quenching reagents. q1->autofluorescence Yes q2 Is the background diffuse or punctate? q1->q2 No diffuse Potential issues: - Inadequate washing. - Suboptimal blocking. - this compound concentration too high. q2->diffuse punctate Potential issues: - this compound precipitation. - Aggregation of detection reagents. q2->punctate optimize_wash Optimize Washing Protocol diffuse->optimize_wash optimize_block Optimize Blocking Protocol diffuse->optimize_block titrate_ro Titrate this compound Concentration diffuse->titrate_ro check_solubility Check this compound Solubility and Filter punctate->check_solubility start High Background on Blot/Plate check_primary Is a 'no primary antibody' control clean? start->check_primary primary_issue Primary antibody may be cross-reacting or at too high a concentration. - Titrate primary antibody. - Try a different primary antibody. check_primary->primary_issue No secondary_issue Secondary antibody is likely the cause of non-specific binding. - Titrate secondary antibody. - Ensure blocking serum is from the same species as the secondary antibody. - Use a pre-adsorbed secondary antibody. check_primary->secondary_issue Yes PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor PGI2->IP_Receptor Binds and Activates This compound This compound This compound->IP_Receptor Binds and Blocks G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Cellular_Response Phosphorylates targets leading to

References

Technical Support Center: Interpreting Unexpected Cellular Responses to RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing RO1138452 in their experiments. The information provided is intended to help interpret unexpected cellular responses and refine experimental designs.

Troubleshooting Guide

1. Question: My dose-response curve for an IP receptor agonist in the presence of this compound does not show a parallel rightward shift, and the maximum response is suppressed. What could be the cause?

Answer: This phenomenon, known as non-surmountable antagonism, can occur at higher concentrations of this compound.[1][2] The primary suspected cause is the functional antagonism by the agonist itself. For instance, the IP receptor agonist cicaprost, at concentrations needed to overcome the this compound blockade, may begin to activate other prostanoid receptors, such as the contractile EP3 receptor, leading to an opposing physiological effect.[1][2]

Troubleshooting Steps:

  • Lower this compound Concentration: Reduce the concentration range of this compound in your experiment.

  • Use a More Selective Agonist: If possible, use an IP receptor agonist with lower affinity for other prostanoid receptors.

  • Schild Analysis: Perform a Schild analysis. If the plot has a slope not significantly different from unity at lower antagonist concentrations, it suggests competitive antagonism in that range.[1] Deviations at higher concentrations point towards non-surmountable effects.

2. Question: I observe a prolonged or seemingly irreversible inhibition of the IP receptor signaling even after washing out this compound. Is this expected?

Answer: In certain cell types, such as human airway epithelial cells, this compound has been observed to act as a pseudo-irreversible antagonist.[3] This means its dissociation from the IP receptor is very slow, and re-equilibration is not achieved within the typical timeframe of a washout experiment.[3] This is not due to covalent modification of the receptor but rather a very slow off-rate.[3]

Troubleshooting Steps:

  • Extended Washout Periods: Increase the duration of the washout period in your experimental protocol.

  • Receptor Turnover Studies: Design experiments to assess the rate of new IP receptor synthesis to understand how recovery from inhibition might occur.

  • Alternative Antagonists: If a reversible antagonist is required for your experimental question, consider using a different, structurally distinct IP receptor antagonist.

3. Question: My cells are showing responses that cannot be explained by IP receptor antagonism alone. Are there known off-target effects of this compound?

Answer: Yes, this compound has been shown to have affinity for other receptors, which could contribute to unexpected cellular responses. The most significant off-target interactions are with the imidazoline I2 binding site and the platelet-activating factor (PAF) receptor.[4][5][6]

Troubleshooting Steps:

  • Control Experiments: Include control experiments using specific antagonists for the I2 and PAF receptors to determine if these pathways are involved in the observed effects.

  • Literature Review: Consult the literature for the known functions of I2 and PAF receptors in your specific cell type or tissue to see if they align with your unexpected observations.

  • Dose-Response Analysis: Carefully analyze the dose-response relationship. Off-target effects may occur at different concentration ranges than the on-target IP receptor antagonism.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound? this compound is a potent and selective competitive antagonist of the prostacyclin (IP) receptor.[1][2][4][7] It binds to the IP receptor, a G-protein coupled receptor, and inhibits the signaling cascade typically initiated by prostacyclin (PGI2) and its analogs.[5] This inhibition prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

2. How does the experimental system affect the observed potency of this compound? The apparent potency of this compound can vary significantly depending on the experimental setup. For example:

  • Plasma Protein Binding: In experiments using platelet-rich plasma, this compound can bind to plasma proteins, reducing its free concentration and thus its apparent potency (pA2 values may be lower).[1][2]

  • Tissue Penetration: There may be restricted penetration of this compound into solid tissues compared to its access to receptors on dispersed cells or cell membranes, potentially leading to lower affinity estimates in tissue-based assays.[1]

3. What are the expected downstream effects of IP receptor antagonism by this compound? By blocking the IP receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the production of cAMP.[4][5] In systems where IP receptor activation leads to relaxation of smooth muscle or inhibition of platelet aggregation, this compound will antagonize these effects.[1][2]

Quantitative Data Summary

Table 1: Binding Affinities and Potency of this compound

Parameter System Agonist/Radioligand Value Reference
pKi Human Platelets [3H]-iloprost 9.3 ± 0.1 [4][5]
pKi Recombinant human IP receptor (CHO cells) [3H]-iloprost 8.7 ± 0.06 [4][5]
pKb CHO-K1 cells expressing human IP receptor Carbacyclin 8.8 [1]
pA2 Human Pulmonary Artery Cicaprost 8.20 [1][2]
pA2 Guinea-Pig Aorta Cicaprost 8.39 [1][2]
pA2 Rabbit Mesenteric Artery Cicaprost 8.12 [1][2]

| pIC50 | Attenuation of cAMP accumulation (CHO-K1 cells) | cPGI2 | 7.0 ± 0.07 |[5] |

Table 2: Selectivity Profile of this compound

Receptor/Enzyme Binding Affinity (pKi) / Activity Reference
EP1, EP3, EP4, TP prostanoid receptors Minimal binding affinity [1]
DP1 prostanoid receptor Low affinity (did not affect PGD2 action at 1 µM) [1]
EP2 prostanoid receptor Did not block butaprost-induced relaxation in guinea-pig trachea [1][2]
Imidazoline I2 receptor 8.3 [4][5][6]
Platelet-Activating Factor (PAF) receptor 7.9 [4][5][6]

| COX-1, COX-2 | No significant inhibition at 10 µM |[4] |

Experimental Protocols

Protocol 1: Assessment of this compound Antagonism in Smooth Muscle Preparations This protocol is adapted from studies on isolated blood vessels.[1]

  • Tissue Preparation: Isolate and prepare smooth muscle tissue (e.g., aortic rings) in an organ bath containing an appropriate physiological salt solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Pre-contraction: Induce a stable submaximal contraction using a suitable agent (e.g., phenylephrine, U-46619).

  • Agonist Concentration-Response: Construct a cumulative concentration-response curve for a relaxing IP receptor agonist (e.g., cicaprost).

  • Antagonist Incubation: In parallel preparations, incubate the tissues with increasing concentrations of this compound for a predetermined equilibration period (e.g., 30-60 minutes) before repeating the agonist concentration-response curve.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. Calculate dose ratios and perform a Schild analysis to determine the pA2 value if the antagonism is competitive.

Protocol 2: Measurement of cAMP Accumulation in Cultured Cells This protocol is based on studies using CHO-K1 cells stably expressing the human IP receptor.[4][5]

  • Cell Culture: Culture CHO-K1 cells expressing the human IP receptor to an appropriate confluency in 96-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) should be included to prevent cAMP degradation.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin, cPGI2) for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the pIC50 value for this compound's inhibition of agonist-induced cAMP accumulation.

Visualizations

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Prostacyclin Prostacyclin (PGI2) or Agonist IP_Receptor IP Receptor Prostacyclin->IP_Receptor Binds Gs Gs protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->IP_Receptor Antagonizes

Caption: IP Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Logic Start Unexpected Cellular Response Observed Q1 Is the antagonism non-surmountable? Start->Q1 A1_Yes Consider: - Functional antagonism by agonist - High [this compound] Q1->A1_Yes Yes A1_No Is the inhibition pseudo-irreversible? Q1->A1_No No A2_Yes Consider: - Slow off-rate of this compound - Cell-type specific effect A1_No->A2_Yes Yes A2_No Are there signs of off-target effects? A1_No->A2_No No A3_Yes Investigate: - I2 imidazoline receptor pathway - PAF receptor pathway A2_No->A3_Yes Yes A3_No Re-evaluate experimental parameters and controls A2_No->A3_No No

Caption: Troubleshooting workflow for unexpected responses to this compound.

References

Addressing RO1138452 delivery challenges in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing delivery challenges of RO1138452 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1][2][3] It functions by blocking the binding of prostacyclin (PGI2) and its analogs to the IP receptor, thereby inhibiting downstream signaling pathways.[4][5] The IP receptor is a G protein-coupled receptor that, when activated, typically leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in various physiological effects, including vasodilation and inhibition of platelet aggregation.[5] this compound has demonstrated high affinity for the IP receptor in both human platelets and recombinant receptor systems.[1][3]

Q2: What are the primary in vivo applications of this compound in animal models?

In animal models, this compound has been primarily investigated for its analgesic and anti-inflammatory properties.[4][6] Studies in rats have shown that it can significantly reduce acetic acid-induced abdominal constrictions and carrageenan-induced mechanical hyperalgesia and edema.[1][6]

Q3: What are the known off-target effects of this compound?

Selectivity profiling has indicated that this compound has some affinity for imidazoline I2 and platelet-activating factor (PAF) receptors.[1] It is important for researchers to consider these potential off-target effects when designing and interpreting their experiments.

Troubleshooting Guide for In Vivo Delivery

This guide addresses common challenges that may be encountered during the administration of this compound in animal models.

Problem: Poor Solubility and Vehicle Selection

Symptoms:

  • Difficulty dissolving this compound powder.

  • Precipitation of the compound in the vehicle during preparation or upon storage.

  • Inconsistent or lower-than-expected efficacy in animal studies, potentially due to poor bioavailability.

Possible Causes:

  • This compound is practically insoluble in water.[3]

  • Use of an inappropriate solvent or vehicle for administration.

Solutions:

  • Vehicle Formulation: For in vivo studies, it is crucial to use a vehicle that can effectively solubilize this compound. Several formulations have been reported to be effective:

    • DMSO/Corn Oil: Dissolve this compound in 10% DMSO and then dilute with 90% corn oil. This has been shown to achieve a clear solution at concentrations of at least 5 mg/mL.[1]

    • DMSO/PEG300/Tween-80/Saline: A multi-component vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can also be used to achieve a clear solution for administration.[1]

    • DMSO/SBE-β-CD in Saline: A formulation of 10% DMSO in a solution of 20% SBE-β-CD in saline can be used, though this may result in a suspended solution and require sonication.[1]

  • Solubilization Assistance: Gentle heating and/or sonication can aid in the dissolution of this compound in the chosen vehicle.[1] However, it is important to ensure that the compound remains stable under these conditions.

Problem: Variable Bioavailability and Inconsistent Results

Symptoms:

  • High variability in plasma concentrations of this compound between individual animals.

  • Inconsistent pharmacodynamic effects despite administration of the same dose.

Possible Causes:

  • Precipitation of the compound at the injection site.

  • Binding of this compound to plasma proteins, which can affect its free concentration and activity.[2][7]

Solutions:

  • Route of Administration: The choice of administration route can significantly impact bioavailability. Both intravenous (i.v.) and oral (p.o.) routes have been used for this compound in rats.[1][6] The optimal route will depend on the specific experimental goals.

  • Dose and Formulation Optimization: It may be necessary to perform pilot studies to determine the optimal dose and formulation for your specific animal model and experimental paradigm.

  • Consideration of Plasma Protein Binding: Be aware that this compound can bind to plasma proteins, which may reduce its free, active concentration.[2][7] This should be taken into account when interpreting pharmacokinetic and pharmacodynamic data.

Experimental Protocols

In Vivo Formulation Preparation

The following table summarizes reported formulations for this compound.

Vehicle ComponentsAchieved ConcentrationSolution AppearanceReference
10% DMSO, 90% Corn Oil≥ 5 mg/mLClear[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended[1]

General Procedure for Formulation:

  • Weigh the required amount of this compound powder.

  • Add the specified volume of DMSO to dissolve the powder. Gentle warming or sonication may be used to aid dissolution.

  • Gradually add the remaining vehicle components while vortexing to ensure a homogenous mixture.

  • Visually inspect the final formulation for any precipitation before administration.

Visualizations

RO1138452_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates Prostacyclin Prostacyclin (PGI2) Prostacyclin->IP_Receptor Activates This compound This compound This compound->IP_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Caption: Signaling pathway of the prostacyclin (IP) receptor and the inhibitory action of this compound.

RO1138452_Delivery_Workflow Start Start: this compound Powder Weigh Weigh this compound Start->Weigh Select_Vehicle Select Appropriate Vehicle (e.g., DMSO/Corn Oil) Weigh->Select_Vehicle Dissolve Dissolve in Co-solvent (DMSO) Select_Vehicle->Dissolve Add_Vehicle Add Remaining Vehicle Components Dissolve->Add_Vehicle Mix Vortex/Sonicate to Mix Add_Vehicle->Mix Check_Solubility Check for Precipitation Mix->Check_Solubility Administer Administer to Animal Model Check_Solubility->Administer Clear Solution Troubleshoot Troubleshoot Formulation (e.g., gentle heating, sonication) Check_Solubility->Troubleshoot Precipitation End End: In Vivo Experiment Administer->End Troubleshoot->Mix

Caption: Experimental workflow for the preparation and administration of this compound for in vivo studies.

RO1138452_Troubleshooting_Logic Issue Issue: Inconsistent In Vivo Results Check_Formulation Was the formulation clear and free of precipitate? Issue->Check_Formulation Check_Dose Was the dose appropriate for the intended effect? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize formulation using recommended vehicles Check_Formulation->Optimize_Formulation No Consider_Protein_Binding Consider the impact of plasma protein binding Check_Dose->Consider_Protein_Binding Yes Perform_Dose_Response Perform a dose-response study Check_Dose->Perform_Dose_Response No

Caption: Logical troubleshooting workflow for addressing inconsistent in vivo results with this compound.

References

Validation & Comparative

A Comparative Guide to RO1138452 and Other IP Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the prostacyclin (IP) receptor stands as a significant target for therapeutic intervention in a variety of diseases, including pulmonary arterial hypertension, inflammation, and pain. The development of selective antagonists for this receptor is crucial for dissecting its physiological roles and for creating novel therapeutics. This guide provides an objective comparison of the investigational antagonist RO1138452 with other known IP receptor antagonists, supported by experimental data.

Quantitative Performance Comparison

The following tables summarize the binding affinity and functional potency of this compound and other IP receptor antagonists based on data from radioligand binding and functional assays.

Table 1: Binding Affinity (pKi) of IP Receptor Antagonists

CompoundSystemRadioligandpKi (mean ± SEM)Reference
This compound Human Platelets[³H]-iloprost9.3 ± 0.1[1]
Recombinant Human IP Receptor (CHO cells)[³H]-iloprost8.7 ± 0.06[1]
RO3244794 Human Platelets[³H]-iloprost7.7 ± 0.03[1]
Recombinant Human IP Receptor (CHO cells)[³H]-iloprost6.9 ± 0.1[1]

Table 2: Functional Antagonism of IP Receptor Antagonists

CompoundAssayAgonistpIC50 / pA2 (mean ± SEM)Reference
This compound cAMP Accumulation (CHO-hIP cells)Carbaprostacyclin7.0 ± 0.07 (pIC50)[1]
Vasorelaxation (Human Pulmonary Artery)Cicaprost8.20 (pA2)[2]
RO3244794 cAMP Accumulation (CHO-hIP cells)Carbaprostacyclin6.5 ± 0.06 (pIC50)[1]
BAY 73-1449 cAMP Accumulation (Human HEL cells)->10 (pIC50)[3][4]

Table 3: Selectivity Profile of this compound and RO3244794

ReceptorThis compound (pKi)RO3244794 (pKi)Reference
IP 8.7 - 9.3 6.9 - 7.7 [1]
I₂8.3Inactive[1]
PAF7.9Inactive[1]
EP₁<5<5[1]
EP₃-5.38[1]
EP₄-5.74[1]
TP<55.09[1]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize IP receptor antagonists.

Radioligand Binding Assay (Displacement Assay)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the IP receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor.

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

2. Assay Procedure:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of the radioligand (e.g., [³H]-iloprost, typically at a concentration close to its Kd).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) or vehicle for total binding.

    • For non-specific binding, add a high concentration of a known unlabeled IP receptor ligand (e.g., 10 µM iloprost).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional cAMP Accumulation Assay (HTRF)

This protocol describes a method to assess the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in whole cells. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5]

1. Cell Preparation:

  • Seed CHO cells stably expressing the human IP receptor into a 384-well plate at a predetermined density and allow them to adhere overnight.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Assay Procedure:

  • Add increasing concentrations of the antagonist (e.g., this compound) or vehicle to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature.

  • Add a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin, typically at its EC80 concentration) to all wells except the basal control.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for cAMP production.

3. Detection:

  • Lyse the cells and detect the accumulated cAMP using an HTRF-based cAMP detection kit according to the manufacturer's instructions. This typically involves adding a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to occur.

4. Data Analysis:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (665nm/620nm) and use a cAMP standard curve to convert these ratios into cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.

  • Determine the IC50 value of the antagonist and subsequently calculate the pIC50 (-logIC50).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prostacyclin Prostacyclin IP_Receptor IP Receptor (GPCR) Prostacyclin->IP_Receptor Binds G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Vasodilation) PKA_active->Cellular_Response Phosphorylates targets

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare IP Receptor Membranes Incubation Incubate Membranes with Radioligand & Competitor Membranes->Incubation Reagents Prepare Radioligand, Competitor, and Buffers Reagents->Incubation Filtration Separate Bound from Free via Filtration Incubation->Filtration Counting Count Radioactivity on Filters Filtration->Counting Plotting Plot % Inhibition vs. [Competitor] Counting->Plotting Calculation Calculate IC50 and Ki values Plotting->Calculation

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Seed IP Receptor- Expressing Cells Antagonist_Add Add Antagonist Cells->Antagonist_Add Agonist_Add Add Agonist Antagonist_Add->Agonist_Add Lysis_Detection Lyse Cells & Add HTRF Reagents Agonist_Add->Lysis_Detection Read_Plate Read HTRF Signal Lysis_Detection->Read_Plate Calculation Calculate cAMP Conc. and IC50 Read_Plate->Calculation

References

RO1138452: A Comparative Guide to its Efficacy in Blocking IP Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RO1138452's performance against other alternatives in blocking the prostacyclin (IP) receptor. Supporting experimental data, detailed protocols, and visual representations of key pathways and workflows are presented to facilitate informed decisions in research and development.

Executive Summary

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein-coupled receptor (GPCR) involved in vasodilation, inhibition of platelet aggregation, and inflammation.[1] Experimental data demonstrates its high affinity for the IP receptor and its efficacy in functionally blocking receptor activation. This guide compares this compound primarily with RO3244794, another IP receptor antagonist, highlighting differences in potency and selectivity.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and its key comparator, RO3244794, in blocking IP receptor activation.

Table 1: Receptor Binding Affinity (pKi)

CompoundHuman PlateletsRecombinant Human IP Receptor
This compound 9.3 ± 0.18.7 ± 0.06
RO32447947.7 ± 0.036.9 ± 0.1

Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.[2]

Table 2: Functional Antagonism (pKi and pIC50)

CompoundFunctional Antagonist Affinity (pKi) in CHO-K1 cellsInhibition of cAMP Accumulation (pIC50)
This compound 9.0 ± 0.067.0 ± 0.07
RO32447948.5 ± 0.116.5 ± 0.06

Data from studies on CHO-K1 cells stably expressing the human IP receptor. pKi values were derived from functional assays. pIC50 is the negative logarithm of the concentration that causes 50% inhibition.[2]

Table 3: In Vitro Antagonism in Isolated Tissues (pA2)

CompoundHuman Pulmonary ArteryGuinea-Pig AortaRabbit Mesenteric Artery
This compound 8.208.398.12

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.[3][4]

Table 4: Selectivity Profile of this compound

Receptor/EnzymeAffinity (pKi)
Imidazoline I28.3
Platelet-Activating Factor (PAF)7.9
EP1, EP3, EP4, TP< 5

This compound shows some affinity for I2 and PAF receptors but is highly selective for the IP receptor over other prostanoid receptors.[2]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, the following diagrams illustrate the IP receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

IP_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates Prostacyclin Prostacyclin (PGI2) or Agonist Prostacyclin->IP_Receptor Binds This compound This compound (Antagonist) This compound->IP_Receptor Blocks AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, ↓ Platelet Aggregation) PKA->Cellular_Response Leads to

Caption: IP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells expressing human IP receptor Incubation Incubate cells/platelets with various concentrations of this compound Cell_Culture->Incubation Platelet_Isolation Isolate human platelets Platelet_Isolation->Incubation Agonist_Stimulation Stimulate with IP receptor agonist (e.g., carbaprostacyclin, cicaprost) Incubation->Agonist_Stimulation cAMP_Assay Measure intracellular cAMP levels Agonist_Stimulation->cAMP_Assay Binding_Assay Perform radioligand binding assay with ³H-iloprost Agonist_Stimulation->Binding_Assay Aggregation_Assay Measure platelet aggregation Agonist_Stimulation->Aggregation_Assay Calculate_pIC50 Calculate pIC50 from cAMP data cAMP_Assay->Calculate_pIC50 Calculate_pKi Calculate pKi from binding data Binding_Assay->Calculate_pKi Calculate_pA2 Calculate pA2 from aggregation data Aggregation_Assay->Calculate_pA2

Caption: Experimental Workflow for Efficacy Validation.

Logical Comparison

The following diagram provides a logical comparison of this compound and RO3244794 based on key performance attributes.

Logical_Comparison cluster_compounds IP Receptor Antagonists cluster_attributes Key Attributes cluster_findings Findings This compound This compound Potency Potency This compound->Potency exhibits Selectivity Selectivity This compound->Selectivity exhibits Higher_Potency Higher Affinity & Functional Antagonism This compound->Higher_Potency Off_Target Some Affinity for I2/PAF Receptors This compound->Off_Target RO3244794 RO3244794 RO3244794->Potency exhibits RO3244794->Selectivity exhibits Lower_Potency Lower Affinity & Functional Antagonism RO3244794->Lower_Potency High_Selectivity Highly Selective for IP Receptor RO3244794->High_Selectivity Potency->Higher_Potency leads to Potency->Lower_Potency leads to Selectivity->High_Selectivity leads to Selectivity->Off_Target can have

Caption: Logical Comparison of IP Receptor Antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to its target receptor.

  • Cell/Membrane Preparation: Human platelets or CHO-K1 cells stably expressing the human IP receptor are homogenized and centrifuged to prepare cell membranes.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-iloprost) and varying concentrations of the test compound (this compound or RO3244794).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[2]

Functional Antagonism (cAMP Accumulation Assay)

This assay measures the ability of a compound to inhibit the downstream signaling of the IP receptor.

  • Cell Culture: CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound or RO3244794).

  • Stimulation: The IP receptor is stimulated with a fixed concentration of an agonist (e.g., carbaprostacyclin) to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF).

  • Data Analysis: The concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP accumulation (IC50) is determined. The pIC50 is the negative logarithm of this value.[2]

Platelet Aggregation Assay

This assay assesses the functional effect of the antagonist on platelet function.

  • Preparation: Platelet-rich plasma (PRP) is prepared from human or rat blood.

  • Incubation: PRP is incubated with the antagonist (this compound).

  • Induction of Aggregation: Platelet aggregation is induced by an agent like ADP. The ability of an IP receptor agonist (e.g., cicaprost) to inhibit this aggregation is measured in the presence and absence of the antagonist.

  • Measurement: Platelet aggregation is monitored by measuring changes in light transmission through the PRP sample.

  • Data Analysis: The ability of the antagonist to reverse the inhibitory effect of the agonist on platelet aggregation is quantified, and a pA2 value can be calculated from Schild plot analysis.[3][4]

References

RO1138452 In Focus: A Comparative Guide to Prostaglandin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the prostacyclin (IP) receptor antagonist RO1138452 with other IP and EP4 receptor antagonists, supported by experimental data and detailed protocols.

This guide provides a comprehensive analysis of this compound, a potent and selective antagonist of the prostacyclin (IP) receptor. While the initial query suggested a comparison with prostaglandin E2 (PGE2) receptor subtype 4 (EP4) antagonists, it is crucial to clarify that this compound targets the IP receptor. This guide will therefore first compare this compound with another selective IP receptor antagonist, RO3244794, and then broaden the scope to compare the class of IP antagonists with selective EP4 antagonists to address the likely underlying interest of the audience.

Section 1: this compound and the IP Receptor Antagonist Class

This compound is a high-affinity antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor that, when activated by its endogenous ligand prostacyclin (PGI2), primarily couples to Gs protein to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. This signaling cascade leads to various physiological effects, including vasodilation and inhibition of platelet aggregation. Antagonists like this compound are valuable tools for investigating the pathophysiological roles of the IP receptor.

Comparative Performance of IP Receptor Antagonists

The following tables summarize the binding affinity and functional antagonism of this compound and the structurally distinct IP receptor antagonist, RO3244794.

Table 1: Binding Affinity of IP Receptor Antagonists

CompoundTarget ReceptorSystempKiReference
This compound Human IPHuman Platelets9.3 ± 0.1[1][2]
Human IPRecombinant8.7 ± 0.06[1][2]
RO3244794 Human IPHuman Platelets7.7 ± 0.03[1][2]
Human IPRecombinant6.9 ± 0.1[1][2]

Table 2: Functional Antagonism of IP Receptor Antagonists

CompoundAssaySystempKi / pA2Reference
This compound cAMP AccumulationCHO-K1 cells (human IP receptor)9.0 ± 0.06[1][2]
VasorelaxationHuman pulmonary artery8.20[3]
VasorelaxationGuinea-pig aorta8.39[3]
VasorelaxationRabbit mesenteric artery8.12[3]
RO3244794 cAMP AccumulationCHO-K1 cells (human IP receptor)8.5 ± 0.11[1][2]
Selectivity Profile

A critical aspect of a receptor antagonist's utility is its selectivity. This compound and RO3244794 have been profiled against other prostanoid receptors to determine their specificity for the IP receptor.

Table 3: Selectivity of IP Receptor Antagonists (pKi values)

CompoundEP1EP3EP4TPReference
This compound Minimal affinityMinimal affinityMinimal affinityMinimal affinity[3]
RO3244794 < 55.385.745.09[1][2]

This compound demonstrates high selectivity for the IP receptor with minimal binding to EP1, EP3, and EP4 receptors.[3] RO3244794 is also highly selective for the IP receptor.[1][2]

Section 2: IP Receptor Antagonists vs. EP4 Receptor Antagonists

While both IP and EP4 receptors can couple to Gs and increase cAMP, they are activated by different endogenous prostaglandins (PGI2 for IP and PGE2 for EP4) and can have distinct physiological and pathological roles. The EP4 receptor, in addition to coupling with Gs, can also signal through Gi and other pathways, leading to a more complex signaling profile.[4][5][6] Antagonists for the EP4 receptor are being investigated for their potential in treating pain, inflammation, and cancer.

Comparative Performance of EP4 Receptor Antagonists

The following table summarizes the binding affinities of several selective EP4 receptor antagonists.

Table 4: Binding Affinity of Selective EP4 Receptor Antagonists

CompoundTarget ReceptorKi (nM) / IC50 (nM)Reference
Grapiprant (CJ-023,423) Dog EP4Ki: 24 nM[7]
ONO-AE3-208 Human EP4Ki: 1.3 nM[8]
E7046 (Palupiprant) Human EP4IC50: 13.5 nM, Ki: 23.14 nM[9][][11]
Selectivity Profile of EP4 Antagonists

Table 5: Selectivity of ONO-AE3-208 (Ki values in nM)

CompoundEP4EP3FPTPEP1, EP2, DP, IPReference
ONO-AE3-208 1.3307902400>10,000

ONO-AE3-208 demonstrates high selectivity for the EP4 receptor over other prostanoid receptors.

Section 3: Signaling Pathways

The distinct signaling mechanisms of IP and EP4 receptors are crucial for understanding the differential effects of their respective antagonists.

IP_Signaling_Pathway PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor PGI2->IP_Receptor Binds to This compound This compound This compound->IP_Receptor Blocks G_alpha_s Gαs IP_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Aggregation Inhibition) PKA->Cellular_Response Leads to

Caption: IP Receptor Signaling Pathway.

EP4_Signaling_Pathway cluster_gs Gs Pathway cluster_gi Gi Pathway PGE2_Gs PGE2 EP4_Receptor_Gs EP4 Receptor PGE2_Gs->EP4_Receptor_Gs G_alpha_s Gαs EP4_Receptor_Gs->G_alpha_s AC_s Adenylyl Cyclase G_alpha_s->AC_s cAMP_s cAMP AC_s->cAMP_s ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s CREB CREB PKA_s->CREB Cellular_Response_Gs Cellular Response (e.g., Inflammation, Pain) CREB->Cellular_Response_Gs PGE2_Gi PGE2 EP4_Receptor_Gi EP4 Receptor PGE2_Gi->EP4_Receptor_Gi G_alpha_i Gαi EP4_Receptor_Gi->G_alpha_i AC_i Adenylyl Cyclase G_alpha_i->AC_i Inhibits PI3K PI3K G_alpha_i->PI3K Activates Cellular_Response_Gi Cellular Response PI3K->Cellular_Response_Gi

Caption: EP4 Receptor Signaling Pathways.

Section 4: Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize prostaglandin receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes prepare_reagents Prepare radioligand and serial dilutions of test compound prepare_membranes->prepare_reagents incubate Incubate membranes, radioligand, and test compound prepare_reagents->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand using a scintillation counter separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human IP or EP4 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Buffer: A suitable buffer is prepared, for example, 25 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor, [3H]-PGE2 for the EP4 receptor).

    • Serial dilutions of the test compound (e.g., this compound) or vehicle for total binding, and an excess of a non-radiolabeled agonist for non-specific binding.

    • Cell membranes.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to inhibit agonist-induced production of the second messenger cAMP.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1-hIP) are cultured to an appropriate confluency in 96-well plates.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a suitable buffer. The cells are then pre-incubated with various concentrations of the antagonist (e.g., this compound) and a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: An agonist (e.g., carbaprostacyclin for the IP receptor) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The percentage inhibition of the agonist-induced cAMP response by the antagonist is calculated for each concentration. The IC50 value is determined using non-linear regression. For competitive antagonists, the Schild equation can be used to determine the pA2 value, or the Cheng-Prusoff equation can be used to estimate the Ki from the IC50.[2]

Conclusion

This compound is a potent and highly selective IP receptor antagonist, demonstrating superior binding affinity and functional antagonism compared to RO3244794. While structurally and functionally distinct from EP4 receptor antagonists, understanding the comparative pharmacology of both IP and EP4 antagonists is crucial for researchers investigating the complex roles of prostanoids in health and disease. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of novel prostaglandin receptor modulators.

References

Head-to-Head Comparison: RO1138452 and Other Small Molecule Inhibitors of the Prostacyclin (IP) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the small molecule prostacyclin (IP) receptor antagonist, RO1138452, with other relevant inhibitors. The primary competitor for which extensive head-to-head data is available is RO3244794, a structurally distinct IP receptor antagonist. This document will focus on the comparative performance of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to this compound and the IP Receptor

Prostacyclin (PGI2) is a lipid mediator that exerts its effects through the G protein-coupled IP receptor. This signaling pathway is implicated in a variety of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and pain. Small molecule antagonists of the IP receptor, such as this compound, are valuable research tools for elucidating the roles of prostacyclin signaling in these processes and hold potential for therapeutic development in areas such as pain and inflammation.

This compound is a potent and selective antagonist of the IP receptor.[1] Its performance characteristics, particularly in comparison to other available antagonists, are critical for the design and interpretation of preclinical research.

Quantitative Performance Data

The following tables summarize the key quantitative data from head-to-head studies of this compound and RO3244794.

Table 1: In Vitro Binding Affinity at the IP Receptor
CompoundSystemLigandpKi (mean ± SEM)
This compound Human Platelets[³H]-iloprost9.3 ± 0.1
RO3244794 Human Platelets[³H]-iloprost7.7 ± 0.03
This compound Recombinant Human IP Receptor (CHO-K1 cells)[³H]-iloprost8.7 ± 0.06
RO3244794 Recombinant Human IP Receptor (CHO-K1 cells)[³H]-iloprost6.9 ± 0.1

Data sourced from Bley et al., 2006.[1]

Table 2: In Vitro Functional Antagonism
CompoundAssayAgonistpKi (mean ± SEM)pIC50 (mean ± SEM)pA2 (mean ± SEM)
This compound cAMP accumulation (CHO-K1 cells)Carbaprostacyclin9.0 ± 0.067.0 ± 0.07-
RO3244794 cAMP accumulation (CHO-K1 cells)Carbaprostacyclin8.5 ± 0.116.5 ± 0.06-
This compound Relaxation of human pulmonary arteryCicaprost--8.20

Data for cAMP accumulation sourced from Bley et al., 2006.[1] Data for human pulmonary artery relaxation sourced from Jones et al., 2006.[2]

Table 3: In Vitro Selectivity Profile
CompoundOff-Target ReceptorpKi
This compound Imidazoline I28.3
Platelet-Activating Factor (PAF)7.9
RO3244794 Prostanoid EP1<5
Prostanoid EP35.38
Prostanoid EP45.74
Prostanoid TP5.09

Data sourced from Bley et al., 2006.[1]

Table 4: In Vivo Efficacy in Animal Models
CompoundModelEndpointRoute of AdministrationEffective Dose Range
This compound Acetic acid-induced abdominal constriction (rat)Reduction in constrictionsi.v.1-10 mg/kg
RO3244794 Acetic acid-induced abdominal constriction (rat)Reduction in constrictionsi.v.1-30 mg/kg
This compound Carrageenan-induced mechanical hyperalgesia and edema (rat)Reduction in hyperalgesia and edemap.o.3-100 mg/kg
RO3244794 Carrageenan-induced mechanical hyperalgesia and edema (rat)Reduction in hyperalgesia and edemap.o.0.3-30 mg/kg
RO3244794 Monoiodoacetate-induced chronic joint discomfort (rat)Reduction in discomfortp.o.1 and 10 mg/kg

Data sourced from Bley et al., 2006.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for replicating and building upon these findings.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (pKi) of the compounds for the IP receptor.

  • Methodology:

    • Membranes were prepared from either human platelets or CHO-K1 cells stably expressing the recombinant human IP receptor.

    • Membranes were incubated with a fixed concentration of the radiolabeled IP receptor agonist, [³H]-iloprost.

    • Increasing concentrations of the unlabeled competitor (this compound or RO3244794) were added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled iloprost.

    • After incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting.

    • The IC50 values were determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.[1]

Functional Antagonism via cAMP Accumulation Assay
  • Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit agonist-induced cAMP production.

  • Methodology:

    • CHO-K1 cells stably expressing the human IP receptor were used.

    • Cells were pre-incubated with various concentrations of the antagonist (this compound or RO3244794).

    • A fixed concentration of the IP receptor agonist, carbaprostacyclin, was then added to stimulate cAMP production.

    • The intracellular cAMP levels were measured using a commercially available assay kit.

    • The IC50 values for the inhibition of cAMP accumulation were calculated and used to determine the antagonist affinity (pKi).[1]

In Vivo Models of Pain and Inflammation
  • Objective: To evaluate the analgesic and anti-inflammatory effects of the compounds in rodent models.

  • Methodology:

    • Acetic Acid-Induced Writhing: Rats were administered the test compound (intravenously) prior to an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhes) was counted over a set period.

    • Carrageenan-Induced Hyperalgesia and Edema: The test compound was administered orally to rats before the injection of carrageenan into the paw. Paw volume (edema) and paw withdrawal latency to a thermal or mechanical stimulus (hyperalgesia) were measured at various time points.[1]

Visualizations

Prostacyclin (IP) Receptor Signaling Pathway

IP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin (PGI2) Prostacyclin (PGI2) IP_Receptor IP Receptor (GPCR) Prostacyclin (PGI2)->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks G_alpha_s Gαs IP_Receptor->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, ↓ Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the prostacyclin (IP) receptor.

Experimental Workflow for In Vitro Functional Antagonism

Functional_Antagonism_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Cells 1. Culture CHO-K1 cells stably expressing human IP receptor Prepare_Antagonist 2. Prepare serial dilutions of this compound or RO3244794 Pre_incubation 3. Pre-incubate cells with antagonist Prepare_Antagonist->Pre_incubation Stimulation 4. Add IP receptor agonist (Carbaprostacyclin) Pre_incubation->Stimulation Incubation 5. Incubate to allow cAMP production Stimulation->Incubation Lysis 6. Lyse cells to release intracellular cAMP Incubation->Lysis Measure_cAMP 7. Measure cAMP levels (e.g., ELISA) Lysis->Measure_cAMP Calculate_IC50 8. Calculate IC50 values Measure_cAMP->Calculate_IC50 Determine_pKi 9. Determine antagonist affinity (pKi) Calculate_IC50->Determine_pKi

Caption: Workflow for determining functional antagonism using a cAMP assay.

Discussion and Conclusion

The experimental data clearly demonstrate that both this compound and RO3244794 are potent antagonists of the human IP receptor. However, there are notable differences in their pharmacological profiles.

Potency: this compound exhibits significantly higher binding affinity for the IP receptor compared to RO3244794 in both native and recombinant systems.[1] This higher affinity translates to greater potency in functional assays, as evidenced by its lower pIC50 and higher pKi values in the cAMP accumulation assay.[1]

Selectivity: While both compounds are selective for the IP receptor over other prostanoid receptors, RO3244794 appears to have a cleaner selectivity profile, with very low affinity for the other prostanoid receptors tested.[1] In contrast, this compound shows some affinity for the imidazoline I2 and PAF receptors, which should be a consideration in experimental design and data interpretation.[1]

In Vivo Activity: Both compounds demonstrate efficacy in animal models of pain and inflammation, confirming their ability to antagonize IP receptor signaling in a complex biological system.[1] RO3244794 showed efficacy at a lower oral dose range in the carrageenan-induced hyperalgesia and edema model, suggesting potentially better oral bioavailability or pharmacokinetic properties in that specific model.[1]

References

Replicating Published Findings: A Comparative Guide to the Prostacyclin IP Receptor Antagonist RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prostacyclin (IP) receptor antagonist RO1138452 with a key alternative, RO3244794, to assist researchers in replicating and building upon published findings. The information is compiled from seminal studies characterizing these compounds, with a focus on their pharmacological profiles and the experimental methodologies used for their evaluation.

Comparative Efficacy and Potency

This compound is a potent and selective antagonist of the prostacyclin (IP) receptor.[1] Its efficacy has been demonstrated in various in vitro and in vivo models, where it has been shown to effectively block the effects of IP receptor agonists. A structurally distinct IP receptor antagonist, RO3244794, has been developed and characterized alongside this compound, providing a valuable tool for comparative studies.[2][3]

The following table summarizes the quantitative data from key publications, comparing the binding affinities and functional potencies of this compound and RO3244794.

ParameterThis compoundRO3244794Experimental SystemAgonist/RadioligandPublication
Binding Affinity (pKi) 9.3 ± 0.17.7 ± 0.03Human Platelets[3H]-iloprost[2][3]
8.7 ± 0.066.9 ± 0.1Recombinant Human IP Receptor (CHO-K1 cells)[3H]-iloprost[2][3]
Functional Antagonism (pKi) 9.0 ± 0.068.5 ± 0.11Recombinant Human IP Receptor (CHO-K1 cells)Carbaprostacyclin[2][3]
Functional Antagonism (pIC50) 7.0 ± 0.076.5 ± 0.06Recombinant Human IP Receptor (CHO-K1 cells)Carbaprostacyclin[2]
Schild Analysis (pA2) 8.20-Human Pulmonary ArteryCicaprost[4]
8.39-Guinea-Pig AortaCicaprost[4]
8.12-Rabbit Mesenteric ArteryCicaprost[4]

Selectivity Profile

This compound demonstrates high selectivity for the IP receptor. However, it also displays some affinity for the imidazoline I2 receptor (pKi = 8.3) and the platelet-activating factor (PAF) receptor (pKi = 7.9).[2][3] In contrast, RO3244794 is reported to be more selective for the IP receptor, with weak affinities for other prostanoid receptors such as EP1 (<5), EP3 (5.38), EP4 (5.74), and TP (5.09).[2][3]

In Vivo Studies

Both this compound and RO3244794 have demonstrated analgesic and anti-inflammatory properties in rodent models.[2][3] For instance, both compounds significantly reduced acetic acid-induced abdominal constrictions and carrageenan-induced mechanical hyperalgesia and edema.[2][3] Notably, in a model of osteoarthritis, RO3244794 was further characterized and showed a significant reduction in joint discomfort, suggesting its potential for chronic inflammatory pain.[2]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the antagonist to the IP receptor.

  • Preparation of Membranes: Membranes are prepared from either human platelets or CHO-K1 cells stably expressing the human IP receptor.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-iloprost) and varying concentrations of the antagonist (this compound or RO3244794).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonism (cAMP Accumulation Assay)

This assay measures the ability of the antagonist to inhibit the functional response of the IP receptor, which is an increase in intracellular cyclic AMP (cAMP).

  • Cell Culture: CHO-K1 cells stably expressing the human IP receptor are used.

  • Incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.

  • Stimulation: The cells are then stimulated with a fixed concentration of an IP receptor agonist (e.g., carbaprostacyclin) to induce cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP accumulation (IC50). The functional antagonist affinity (pKi) can be calculated from the IC50 value.[2]

Schild Analysis

This method is used to determine the nature of the antagonism (competitive or non-competitive) and the antagonist's affinity (pA2 value) in functional tissue preparations.

  • Tissue Preparation: Isolated tissues such as human pulmonary artery, guinea-pig aorta, or rabbit mesenteric artery are mounted in organ baths.

  • Concentration-Response Curves: Cumulative concentration-response curves to an IP receptor agonist (e.g., cicaprost) are generated in the absence and presence of increasing concentrations of the antagonist.

  • Data Analysis: The dose ratios are calculated, and a Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity, and the x-intercept provides the pA2 value.[4]

Visualizing the Mechanism and Workflow

To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided.

G cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Prostacyclin Prostacyclin (Agonist) Prostacyclin->IP_Receptor Binds to This compound This compound (Antagonist) This compound->IP_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Prostacyclin (IP) Receptor Signaling Pathway and Antagonism by this compound.

G cluster_in_vitro In Vitro Assays cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) cluster_ex_vivo Ex Vivo Assay Membrane_Prep Membrane Preparation (Platelets or Recombinant Cells) Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Quantification Filtration->Counting pKi_Calc pKi Calculation Counting->pKi_Calc Cell_Culture Cell Culture (IP Receptor Expressing Cells) Antagonist_Inc Pre-incubation with this compound Cell_Culture->Antagonist_Inc Agonist_Stim Stimulation with Agonist Antagonist_Inc->Agonist_Stim cAMP_Measure cAMP Measurement Agonist_Stim->cAMP_Measure pIC50_Calc pIC50/pKi Calculation cAMP_Measure->pIC50_Calc Tissue_Prep Isolated Tissue Preparation (e.g., Artery) Conc_Response Agonist Concentration-Response Curves +/- this compound Tissue_Prep->Conc_Response Schild_Plot Schild Plot Analysis Conc_Response->Schild_Plot pA2_Calc pA2 Determination Schild_Plot->pA2_Calc

Caption: Experimental Workflow for Characterizing this compound.

References

Assessing the Translational Potential of RO1138452: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of RO1138452, a potent and selective prostacyclin (IP) receptor antagonist. By comparing its preclinical profile with alternative prostanoid receptor modulators, this document aims to offer valuable insights for researchers and professionals in the field of drug development. Despite promising preclinical findings, the absence of publicly available clinical trial data for this compound presents a significant hurdle in definitively evaluating its path to clinical use.

Executive Summary

This compound has demonstrated high affinity and selectivity for the prostacyclin (IP) receptor in a range of in vitro and in vivo preclinical studies.[1][2][3] It effectively antagonizes the effects of IP receptor agonists, suggesting potential therapeutic applications in conditions where prostacyclin plays a pathophysiological role, such as pain and inflammation. However, a thorough review of public databases and clinical trial registries reveals no evidence of this compound having entered human clinical trials. This stands in contrast to other prostanoid receptor modulators, such as the IP receptor agonist Selexipag, which is approved for the treatment of pulmonary arterial hypertension, and the EP4 receptor antagonist Grapiprant, used in veterinary medicine for osteoarthritis. This guide will delve into the available preclinical data for this compound and its comparators to provide a framework for understanding its potential and the possible challenges to its clinical translation.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] The binding of prostacyclin (PGI2) or its analogs to the IP receptor typically activates adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation. By blocking this receptor, this compound prevents these downstream effects.

IP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin (PGI2) Prostacyclin (PGI2) IP_Receptor IP Receptor (GPCR) Prostacyclin (PGI2)->IP_Receptor Binds & Activates This compound This compound This compound->IP_Receptor Binds & Blocks Gs_protein Gs Protein IP_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Figure 1: Prostacyclin (IP) Receptor Signaling Pathway and the antagonistic action of this compound.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and its comparators. Direct comparison should be made with caution due to variations in experimental systems and conditions across different studies.

Table 1: In Vitro Potency and Affinity
CompoundTargetAssay TypeSpecies/SystemPotency/Affinity (pKi / pA2 / pIC50)Reference
This compound IP Receptor Radioligand BindingHuman PlateletspKi: 9.3[1][4]
Radioligand BindingRecombinant Human IP Receptor (CHO cells)pKi: 8.7[1][4]
Functional Antagonism (Relaxation)Human Pulmonary ArterypA2: 8.20[2][3]
Functional Antagonism (cAMP accumulation)Recombinant Human IP Receptor (CHO cells)pIC50: 7.0[1]
RO3244794 IP Receptor Radioligand BindingHuman PlateletspKi: 7.7[1][4]
Radioligand BindingRecombinant Human IP Receptor (CHO cells)pKi: 6.9[1][4]
Functional Antagonism (cAMP accumulation)Recombinant Human IP Receptor (CHO cells)pIC50: 6.5[1]
Selexipag IP Receptor AgonistHumanNot directly comparable (agonist)[5][6][7]
Grapiprant EP4 Receptor AntagonistCanineNot directly comparable (different target)[8][9][10]
Palupiprant EP4 Receptor AntagonistHumanNot directly comparable (different target)
Table 2: In Vitro Selectivity Profile of this compound
ReceptorBinding Affinity (pKi)Functional ActivityReference
IP 8.7 - 9.3 Potent Antagonist [1][4]
EP1< 6.0Minimal[1]
EP2-No block of butaprost-induced relaxation in guinea-pig trachea[2][3]
EP3< 6.0Minimal[1]
EP4< 6.0Did not affect PGE2-induced relaxation[2][3]
DP1-Did not affect PGD2 inhibitory action[2][3]
TP< 6.0Minimal[1]
I2 (Imidazoline)8.3Affinity noted[1]
PAF (Platelet-Activating Factor)7.9Affinity noted[1]
Table 3: In Vivo Preclinical Efficacy
CompoundModelSpeciesRoute of AdministrationKey FindingsReference
This compound Acetic acid-induced writhing (Pain)Rati.v. & p.o.Significant reduction in writhing[4]
Carrageenan-induced hyperalgesia (Inflammation)Ratp.o.Significant reduction in hyperalgesia and edema[4]
RO3244794 Acetic acid-induced writhing (Pain)Rati.v. & p.o.Significant reduction in writhing[1][4]
Carrageenan-induced hyperalgesia (Inflammation)Ratp.o.Significant reduction in hyperalgesia and edema[1][4]
Monoiodoacetate-induced joint discomfort (Osteoarthritis)Ratp.o.Significant reduction in discomfort[4]
Grapiprant Adjuvant-induced arthritis (Inflammation)Ratp.o.Dose-dependent anti-inflammatory effects[8]
Osteoarthritis (Pain and Inflammation)Dogp.o.Control of pain and inflammation[8][9][10]

Experimental Protocols

This compound - In Vitro Radioligand Binding Assay (Human Platelets)
  • Objective: To determine the binding affinity (Ki) of this compound for the native human IP receptor.

  • Method:

    • Human platelet membranes were prepared from platelet-rich plasma by centrifugation and homogenization.

    • Membranes were incubated with a fixed concentration of [3H]-iloprost (a radiolabeled IP agonist) and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled iloprost.

    • After incubation, bound and free radioligand were separated by filtration.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[1]

This compound - In Vivo Carrageenan-Induced Paw Edema Model (Rat)
  • Objective: To evaluate the anti-inflammatory effect of this compound.

  • Method:

    • Male Sprague-Dawley rats were fasted overnight.

    • This compound was administered orally (p.o.) at various doses.

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution was injected into the subplantar region of the right hind paw.

    • Paw volume was measured using a plethysmometer at baseline and at various time points after carrageenan injection.

    • The percentage inhibition of edema was calculated by comparing the increase in paw volume in drug-treated groups to the vehicle-treated control group.[4]

Assessment of Translational Potential

The preclinical data for this compound are compelling. The compound exhibits high potency and selectivity for the IP receptor, with demonstrated efficacy in rodent models of pain and inflammation.[1][2][3][4] Its profile suggests it could be a valuable tool for dissecting the role of the IP receptor in various physiological and pathological processes and potentially a therapeutic candidate.

However, the ultimate measure of translational potential is successful clinical development. The complete absence of registered clinical trials for this compound is a major red flag. Several factors could contribute to this:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: Unfavorable PK/PD properties in preclinical species, such as poor oral bioavailability, rapid metabolism, or a short half-life, could have hindered its progression.

  • Toxicology Findings: Undisclosed adverse findings in preclinical toxicology studies are a common reason for terminating drug development programs.

  • Off-Target Effects: While generally selective, the noted affinity of this compound for I2 and PAF receptors could lead to undesirable side effects.[1]

  • Strategic and Commercial Considerations: The developing company may have shifted its strategic focus or deemed the commercial landscape for an IP receptor antagonist to be unfavorable. The development of another IP antagonist, RO3244794, by the same company suggests a possible internal competition or a decision to proceed with the more promising candidate.[1][4]

  • Competitive Landscape: The existence of other drugs targeting similar pathways, even with different mechanisms (e.g., EP4 antagonists), and the established use of IP receptor agonists for specific indications like pulmonary arterial hypertension, may have presented a high bar for a new entrant.

In contrast, Selexipag, an IP receptor agonist, has successfully navigated clinical trials and gained regulatory approval for pulmonary arterial hypertension, demonstrating that the IP receptor is a druggable target with clinical relevance.[5][6][7] Grapiprant, an EP4 receptor antagonist, has found a niche in veterinary medicine, highlighting the therapeutic potential of modulating the prostanoid system for inflammatory conditions.[8][9][10]

Conclusion

The preclinical studies of this compound paint a picture of a potent and selective IP receptor antagonist with therapeutic potential in pain and inflammation. The available data provides a strong foundation for its use as a pharmacological tool in research settings. However, its translational potential as a clinical therapeutic is highly questionable due to the lack of any progression into human trials. The reasons for this halt in development are not publicly known but could range from unfavorable drug properties to strategic business decisions. For researchers in the field, the story of this compound serves as a reminder that promising preclinical data is only the first step in a long and challenging journey to bring a new medicine to patients. Future development in this area may focus on IP receptor antagonists with improved pharmacokinetic and safety profiles or on indications with a clearer unmet medical need.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

The following provides comprehensive guidance on the proper disposal of the research compound RO1138452. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled and disposed of as hazardous chemical waste. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Compound Identification and Properties

While a specific SDS for this compound is not publicly available, the following information has been compiled from research and chemical supplier databases. This data is essential for the proper handling and segregation of waste.

PropertyValueSource
Chemical Name (4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine[1]
CAS Number 221529-58-4[2][3]
Molecular Formula C19H23N3O[2][3]
Molecular Weight 309.41 g/mol [2]
Known Solubilities DMSO: 62 mg/mL, Ethanol: 62 mg/mL, Water: Insoluble[2]
Chemical Class Prostaglandin IP Receptor Antagonist[1][2][4][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.

Step 1: Waste Characterization and Segregation

Given the lack of specific hazard data, this compound must be treated as a hazardous waste.[6][7] It is crucial to segregate waste streams to prevent dangerous reactions.[8][9]

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, compatible liquid waste container. Do not mix with aqueous waste, as this compound is insoluble in water.[2] Halogenated and non-halogenated solvent wastes should be collected separately if institutional policy requires it.[10]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Empty Containers: The original container of this compound, even if seemingly empty, must be disposed of as hazardous waste unless it has been triple-rinsed.[10][11] The first rinseate from any cleaning procedure must be collected as hazardous waste.[11][12]

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safe transport and disposal.[9]

  • Container Compatibility: Use containers that are chemically compatible with the waste they hold.[8][10][12] For this compound, which is soluble in organic solvents, glass or appropriate solvent-resistant plastic containers are recommended.

  • Labeling: All waste containers must be clearly labeled.[6][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine" and "this compound"

    • The CAS Number: 221529-58-4

    • An accurate list of all constituents, including solvents and their estimated concentrations.[12] Do not use abbreviations or chemical formulas.[12]

    • The date when waste was first added to the container (accumulation start date).[7]

    • The primary hazard(s) (in the absence of specific data, label as "Toxic" or "Caution: Research Chemical, Hazards Not Fully Characterized").

Step 3: Safe Accumulation and Storage

Waste must be stored safely in the laboratory at or near the point of generation.[6][8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6][11][12]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[8][11]

  • Storage Location: Store waste in a designated satellite accumulation area within the laboratory.[6] This area should be away from sinks or floor drains.[7] Do not store incompatible waste types together.[10][11]

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Never Dispose Down the Drain or in Regular Trash: Hazardous chemicals must never be poured down the drain or disposed of in the regular trash.[6][7][11][14]

  • Schedule a Pickup: When the waste container is nearly full (e.g., ¾ full) or has been in accumulation for the maximum time allowed by your institution (often 9-12 months), submit a hazardous waste pickup request to your EHS office.[6][7][12]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate Chemical Waste (e.g., this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Treat as Hazardous Waste C->E No F Characterize Waste (Solid, Liquid, Sharps) D->F E->F G Select Compatible Container F->G H Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & CAS - Constituents & Concentrations - Accumulation Date G->H I Segregate Incompatible Wastes H->I J Store in Designated Satellite Accumulation Area I->J K Use Secondary Containment for Liquids J->K L Keep Container Closed K->L M Container Full or Time Limit Reached? L->M N Request Pickup from Environmental Health & Safety (EHS) M->N Yes O Proper Disposal by Licensed Contractor N->O

Caption: General Workflow for Laboratory Chemical Waste Disposal.

References

Personal protective equipment for handling RO1138452

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of RO1138452, a potent and selective IP (prostacyclin) receptor antagonist. Given the absence of a formal Material Safety Data Sheet (MSDS), a conservative approach treating this compound as a potent compound with unknown specific toxicity is mandatory. Strict adherence to the following protocols is essential to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical to prevent exposure.
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment required.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Experiment Preparation:

  • Consult Safety Information: Review all available information on this compound and similar potent compounds.
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions. Decontaminate the work surface before and after use.
  • Assemble Materials: Have all necessary equipment, including a designated and calibrated weighing balance, spatulas, and containers, ready within the containment area.
  • Spill Kit: Ensure a spill kit appropriate for potent powder and solvent spills is readily accessible.

2. Weighing and Solution Preparation:

  • Don PPE: Put on the appropriate PPE as outlined in the table above.
  • Weighing: Carefully weigh the required amount of this compound powder in a disposable weigh boat within the chemical fume hood.
  • Dissolving: Add the solvent to the powder in a sealed container (e.g., a vial with a screw cap). This compound is soluble in DMSO and Ethanol.[1] For in vivo studies, formulations may involve solvents like corn oil, PEG300, and Tween-80.
  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3. Experimental Use:

  • Containment: All procedures involving the handling of this compound, especially in its powder form, should be performed within a chemical fume hood or a glove box.
  • Avoid Contamination: Use dedicated equipment and avoid creating aerosols.

4. Post-Experiment Decontamination and Waste Disposal:

  • Decontaminate Equipment: All non-disposable equipment that has come into contact with this compound should be decontaminated with an appropriate solvent (e.g., ethanol) followed by a cleaning agent.
  • Doff PPE: Remove PPE in the correct sequence to avoid self-contamination. Dispose of all contaminated PPE as hazardous waste.
  • Waste Segregation: All waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (Contaminated gloves, weigh boats, pipette tips, etc.)- Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with non-hazardous waste.
Liquid Waste (Unused solutions, contaminated solvents)- Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container.- Do not dispose of down the drain.
Sharps (Contaminated needles, syringes)- Dispose of immediately in a designated sharps container for hazardous chemical waste.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 309.41 g/mol [1]
Formula C19H23N3O[1]
CAS Number 221529-58-4[1]
Solubility (DMSO) 62 mg/mL[1]
Solubility (Ethanol) 62 mg/mL[1]
Storage (Powder) 3 years at -20°CSelleck Chemicals
Storage (in Solvent) 1 year at -80°C; 1 month at -20°CSelleck Chemicals
Receptor Affinity (pKi in human platelets) 9.3[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare & Decontaminate Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Powder Weigh this compound Powder Prepare_Work_Area->Weigh_Powder Prepare_Solution Prepare Stock Solution Weigh_Powder->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Equipment & Surfaces Perform_Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Segregate_Waste Segregate & Label Hazardous Waste Doff_PPE->Segregate_Waste

Caption: Workflow for the safe handling of this compound.

Signaling Pathway Visualization

signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathway Prostacyclin Signaling This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates Prostacyclin Prostacyclin (PGI2) Prostacyclin->IP_Receptor cAMP cAMP Accumulation AC->cAMP Catalyzes

Caption: this compound antagonism of the prostacyclin signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.